molecular formula C13H17N3 B452668 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine CAS No. 514801-09-3

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B452668
CAS No.: 514801-09-3
M. Wt: 215.29g/mol
InChI Key: RIOFETMIRODWFS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is a chemical compound belonging to the class of substituted pyrazole derivatives. Pyrazoles are a prominent class of nitrogen-containing heterocycles known for their versatile applications in scientific research, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the pyrazole core, including methyl groups at the 3- and 5-positions and a (2-methylbenzyl) group at the 1-position, defines its unique molecular properties and potential reactivity . This structural motif is similar to other documented pyrazol-4-amine compounds, such as the 1-(4-methylbenzyl) analog (CAS 514816-02-5), which share a common molecular framework . As a pyrazole-based amine, its primary research utility stems from its role as a key synthetic intermediate or building block. The amine functional group at the 4-position provides a reactive site for further chemical transformations, enabling researchers to synthesize more complex molecular architectures, including Schiff bases and other nitrogen-containing compounds . The compound must be handled by qualified researchers in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOFETMIRODWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341592
Record name 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-09-3
Record name 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2-methylphenyl)methyl]-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. The information presented herein is curated from established chemical principles and analogous reactions found in the scientific literature, offering a foundational resource for researchers interested in the synthesis and study of substituted pyrazole derivatives.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The specific arrangement of substituents on the pyrazole core can lead to a wide range of biological effects, making them attractive scaffolds for drug discovery. This guide focuses on a multi-step synthesis and subsequent characterization of this compound, a compound with potential applications in various therapeutic areas.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a four-step sequence, commencing with the preparation of a key precursor, 2-methylbenzylhydrazine. This is followed by the construction of the pyrazole ring, subsequent functionalization at the C4 position, and a final reduction to yield the target amine.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A 2-Methylbenzaldehyde C 2-Methylbenzaldehyde Hydrazone A->C Condensation B Hydrazine Hydrate B->C D 2-Methylbenzylhydrazine C->D Reduction (e.g., Pd/C, H2) F 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazole D->F Cyclocondensation E Acetylacetone E->F G 4-Nitro-3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole F->G Nitrating Agent (e.g., HNO3/H2SO4) H This compound G->H Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) Characterization_Logic A Aromatic Protons (Benzyl) H ¹H NMR: Multiplet ~7.0-7.3 ppm A->H B Benzyl CH2 I ¹H NMR: Singlet ~5.1 ppm B->I C Pyrazole CH3 (x2) J ¹H NMR: Two Singlets ~2.0, 2.1 ppm C->J D Benzyl CH3 K ¹H NMR: Singlet ~2.3 ppm D->K E NH2 Protons L ¹H NMR: Broad Singlet E->L O IR: N-H stretch ~3300-3500 cm⁻¹ E->O F Pyrazole Ring M ¹³C NMR: Signals for C3, C4, C5 F->M G Substituted Benzene Ring P IR: Aromatic C-H stretch G->P N MS: [M+H]⁺ at m/z 216

physicochemical properties of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities. This technical guide focuses on the core physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental properties is crucial for its application in drug design, synthesis optimization, and formulation development. Pyrazole derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[1][2][3]

Physicochemical Data

The fundamental physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 5272-86-6Vendor Information
Molecular Formula C₅H₉N₃Vendor Information
Molecular Weight 111.15 g/mol Vendor Information
Melting Point 209 °C[4]
Appearance SolidVendor Information

Experimental Protocols

Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole

A common and effective method for the synthesis of 4-amino-3,5-dimethylpyrazole involves the reduction of a corresponding azo compound.[4][5] This approach is favored for its high yield and relatively inexpensive reagents.

Reaction Scheme:

Azo-substituted pyrazole → 4-Amino-3,5-dimethyl-1H-pyrazole

Materials:

  • Azo-substituted pyrazole precursor

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • A solution of the starting azo compound (3.2 mmol) is prepared in ethanol.

  • Hydrazine hydrate (0.5 ml) is added to the solution, and the mixture is heated to 50°C.[4]

  • Upon completion of the reaction, the mixture is diluted with distilled water.

  • The aqueous solution is then extracted with diethyl ether.

  • The resulting ether extract is evaporated to yield the crude product.

  • The crude 4-amino-3,5-dimethylpyrazole is recrystallized from ethanol to afford the purified compound.[4]

Characterization

The synthesized 4-amino-3,5-dimethylpyrazole can be characterized using standard analytical techniques to confirm its identity and purity.

  • UV Spectroscopy: The ultraviolet absorption spectrum can be recorded to determine the maximum absorbance wavelength (λmax). For 4-amino-3,5-dimethylpyrazole, a λmax of 237 nm has been reported.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the amino (N-H) and alkyl (C-H) groups would be expected. Reported IR (KBr) peaks include 3347, 3163 (N-H), and 2882 (C-H) cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-amino-3,5-dimethylpyrazole, the following chemical shifts (δ) have been reported: 2.10 ppm (singlet, 6H, pyrazole 3,5-dimethyl), 3.30 ppm (singlet, 2H, NH₂), and 11.40 ppm (singlet, 1H, pyrazole NH).[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel chemical entity like 4-Amino-3,5-dimethyl-1H-pyrazole.

G Workflow for Synthesis and Physicochemical Characterization cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Reactants Starting Materials (Azo-pyrazole, Hydrazine Hydrate) Reaction Chemical Reaction (Reduction at 50°C) Reactants->Reaction Workup Work-up (Extraction, Evaporation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Structure_ID Structural Identification (NMR, IR, MS) Purification->Structure_ID Pure Compound Purity Purity Assessment (HPLC, Elemental Analysis) Structure_ID->Purity Physical_Prop Physical Properties (Melting Point, Solubility) Purity->Physical_Prop Analysis Data Interpretation Physical_Prop->Analysis Report Technical Report Generation Analysis->Report

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a summary of the available physicochemical data and a detailed experimental protocol for the synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole. The provided workflow for characterization outlines the necessary steps to ensure the identity, purity, and key physical properties of the synthesized compound. While data for the initially requested 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is scarce, the information on its close analog serves as a valuable resource for researchers working with substituted pyrazoles. Further experimental investigation is warranted to fully characterize the broader class of 1-substituted-4-amino-3,5-dimethylpyrazoles to expand their potential applications in drug discovery and development.

References

An In-depth Technical Guide on 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS Number: 514801-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, identified by the CAS number 514801-09-3. Although specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from established knowledge of structurally related pyrazole derivatives to present its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and potential biological activities of interest for drug discovery and development. The guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and similar pyrazole-based compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are based on computational predictions and data from commercially available sources.

PropertyValueReference
CAS Number 514801-09-3
Molecular Formula C₁₃H₁₇N₃[1]
Molecular Weight 215.3 g/mol [1]
Predicted LogP 2.5 - 3.5
Predicted pKa Amine (basic): 4.5 - 5.5; Pyrazole (acidic): >14
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF
Appearance Predicted to be a solid at room temperature

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the commercially available 3,5-dimethyl-4-nitro-1H-pyrazole. The synthesis involves an N-alkylation reaction followed by the reduction of the nitro group.

Synthesis Workflow

Synthesis_Workflow A 3,5-Dimethyl-4-nitro-1H-pyrazole D N-Alkylation A->D B 2-Methylbenzyl chloride B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole D->E Step 1 G Reduction E->G F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G H This compound G->H Step 2

Proposed synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole

  • Materials:

    • 3,5-Dimethyl-4-nitro-1H-pyrazole

    • 2-Methylbenzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add 2-methylbenzyl chloride (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.

Step 2: Synthesis of this compound

  • Materials:

    • 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid to the suspension.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

    • After completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, this compound.

An alternative synthetic approach could involve the reaction of (2-methylbenzyl)hydrazine with a suitable diketone to form the pyrazole ring, followed by amination at the C4 position. The availability of (2-methylbenzyl)hydrazine suggests this as a viable, though potentially less direct, route.[2]

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally similar molecules, the following potential applications are proposed:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Anticancer Activity: Substituted pyrazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The N-benzyl moiety, in particular, has been featured in pyrazole-based compounds with antiproliferative effects.

  • Antimicrobial Activity: The pyrazole nucleus is a component of some antibacterial and antifungal agents.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole-based kinase inhibitors in oncology research, a plausible mechanism of action for the title compound, should it exhibit anticancer properties, could be the inhibition of a key signaling pathway, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine Inhibitor->RAF Hypothetical Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic activities of this compound, the following experimental protocols are suggested.

In Vitro Anti-inflammatory Assay (COX Inhibition)
  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available COX fluorescent inhibitor screening assay kit.

    • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound dilutions or a known inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at room temperature for a specified time.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anticancer Assay (MTT Proliferation Assay)
  • Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

  • Methodology:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Summary and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established therapeutic relevance of the pyrazole core. This guide has provided a putative synthetic route and outlined key in vitro assays to begin the exploration of its pharmacological profile. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial properties. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for in vivo efficacy and safety. The structural information and proposed methodologies within this document provide a solid framework for initiating such a research program.

References

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[2] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired pharmacological effects.[3] Pyrazole derivatives are integral to many approved drugs and continue to be a focal point of research for developing new therapeutic agents against a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][4][5] This guide provides a technical overview of the significant biological activities of pyrazole derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key protein kinases that are critical for tumor growth, proliferation, and survival.[6] Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[6][8][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines and their inhibitory activity against specific molecular targets.

Compound/Derivative ClassTarget (Cell Line/Enzyme)IC50 ValueReference
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR (wild-type)0.06 µM[9]
Pyrazole-Thiophene HybridEGFR (wild-type)16.25 µg/mL[10]
Pyrazole-Thiophene HybridVEGFR-20.22 µM[9]
Indole-Pyrazole Hybrid (Compound 33)CDK20.074 µM[6]
Indole-Pyrazole Hybrid (Compound 34)CDK20.095 µM[6]
4-Amino-(1H)-pyrazole (Compound 3f)JAK13.4 nM[8][11]
4-Amino-(1H)-pyrazole (Compound 3f)JAK22.2 nM[8][11]
4-Amino-(1H)-pyrazole (Compound 3f)JAK33.5 nM[8][11]
4-Amino-(1H)-pyrazole (Compound 11b)HEL (Cell Line)0.35 µM[8][11]
Pyrazolone-Pyrazole Derivative (Compound 27)MCF-7 (Cell Line)16.50 µM[6]
Pyrazole Carbaldehyde Derivative (Compound 43)MCF-7 (Cell Line)0.25 µM[6]
5-Aryl-1H-tetrazole-Pyrazole HybridMCF-7 (Cell Line)5.8 µM[7]
Signaling Pathway Inhibition

1. EGFR and VEGFR-2 Dual Inhibition: Many cancers rely on signaling through EGFR for proliferation and VEGFR-2 for angiogenesis (the formation of new blood vessels to supply the tumor).[9] Pyrazole derivatives have been designed to act as dual inhibitors, simultaneously blocking both pathways to achieve a synergistic anticancer effect.[9][10]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_inhibitor cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR2 Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

EGFR/VEGFR-2 dual inhibition by pyrazole derivatives.

2. JAK/STAT Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling, and its abnormal activation is linked to various cancers, particularly hematologic malignancies.[11][12] Pyrazole-based compounds have been developed as potent inhibitors of JAK kinases, thereby blocking downstream signaling and suppressing tumor cell proliferation.[8][11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineR Cytokine Receptor JAK JAK CytokineR->JAK activates Cytokine Cytokine Cytokine->CytokineR STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Pyrazole Pyrazole Derivative Pyrazole->JAK

Inhibition of the JAK/STAT pathway by pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The pyrazole derivative is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[13][14] The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which drive inflammation and pain.[15] By selectively inhibiting COX-2 over COX-1, these drugs reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13] Other mechanisms include the inhibition of the p38 MAP kinase pathway and the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Quantitative Data: Anti-inflammatory Activity
Compound/Derivative ClassTarget (Enzyme)IC50 ValueSelectivity Index (COX-1/COX-2)Reference
Celecoxib Analog (Compound 3b)COX-239.43 nM22.21[16]
Celecoxib Analog (Compound 5b)COX-238.73 nM17.47[16]
3,5-diarylpyrazoleCOX-20.01 µM-[13]
Pyrazole-chalcone derivativeCOX-20.73 µM-[17]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM225[13]
Pyrazole-thiazole hybrid5-LOX0.12 µM-[13]
N-pyrazole, N'-aryl urea (BIRB 796)p38 MAP kinase--[18]
Mechanism of Action & Signaling Pathways

1. COX-2 Inhibition: This is the primary mechanism for many anti-inflammatory pyrazoles. Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[19] Selective inhibitors block this process at the COX-2 enzyme.

COX2_Pathway cluster_membrane Cell Membrane Phospholipids AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) MKK MKK3 / MKK6 Stress->MKK activate p38 p38 MAPK MKK->p38 activate MK2 MAPKAPK2 p38->MK2 activate Cytokines Synthesis of TNF-α, IL-1β, IL-6 MK2->Cytokines Pyrazole Pyrazole Urea Derivative Pyrazole->p38 Drug_Discovery_Workflow cluster_invitro Cytotoxicity, Enzyme Inhibition, Antimicrobial Assays node_design 1. Design & Synthesis node_char 2. Structural Characterization (NMR, IR, MS) node_design->node_char node_invitro 3. In Vitro Screening node_char->node_invitro assay1 IC50 / MIC node_sar Lead Optimization (SAR) node_sar->node_design iterative process node_invivo 4. In Vivo Efficacy (Animal Models) node_sar->node_invivo node_admet 5. ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) node_invivo->node_admet node_preclinical 6. Preclinical Development node_admet->node_preclinical assay1->node_sar

References

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity. This has led to the development of numerous clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Anti-inflammatory and Analgesic Targets

Pyrazole derivatives have a long and successful history as anti-inflammatory and analgesic agents. Their primary mechanism of action in this domain involves the inhibition of key enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are the principal targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrazole-containing drugs, such as celecoxib, are renowned for their COX-2 selectivity.

Quantitative Data: COX-1 and COX-2 Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib150.04375[1]
SC-558100.0053>1900[1]
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1[1]
Compound 5u134.081.7974.92[2]
Compound 5s131.521.8072.95[2]
Compound 8b13.590.043316[3]
Compound 8g12.060.045268[3]
Compound 5f14.341.509.56[4]
Compound 6f9.561.158.31[4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol provides a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes, based on commercially available assay kits.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Reaction buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions of the test compound in reaction buffer. A DMSO control (vehicle) should also be prepared.

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing heme.

  • Reaction Mixture: To each well of the 96-well plate, add the reaction buffer, the fluorometric probe, and the test compound dilution or DMSO control.

  • Enzyme Addition: Add the diluted enzyme solution to each well to initiate the pre-incubation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Signaling Pathway: COX Inhibition in Inflammation

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Prostaglandins_I Prostaglandins COX2->Prostaglandins_I Homeostasis Homeostatic Functions Prostaglandins_H->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_I->Inflammation Non_Selective_NSAIDs Non-selective NSAIDs (e.g., Phenylbutazone) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2

COX Inhibition Pathway

Anticancer Targets

The versatility of the pyrazole scaffold has been extensively exploited in the development of anticancer agents. Pyrazole derivatives have been shown to target a multitude of key players in cancer cell proliferation, survival, and angiogenesis.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-based compounds have emerged as potent inhibitors of various kinases.

EGFR and VEGFR-2 are receptor tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptors is a promising strategy in cancer therapy.

Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
Erlotinib (Control)0.07 (for C5 comparison)-[5]
Compound C50.07-[5]
Fused Pyrazole 10.0480.062[6]
Fused Pyrazole 20.0390.051[6]
Fused Pyrazole 70.0270.035[6]
Fused Pyrazole 110.0150.023[6]

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is a general guide for measuring VEGFR-2 kinase activity, often performed using commercially available kits.[6][7]

Objective: To determine the inhibitory activity of pyrazole compounds against VEGFR-2 kinase.

Materials:

  • Purified recombinant VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test pyrazole compounds in DMSO

  • Detection reagent (e.g., Kinase-Glo™ MAX)

  • White 96-well plate

Procedure:

  • Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

  • Compound Addition: Add the test pyrazole compound dilutions or DMSO control to the wells of the 96-well plate.

  • Master Mix Addition: Add the master mix to each well.

  • Reaction Initiation: Add the purified VEGFR-2 kinase to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Incubate the plate at room temperature for a further 10 minutes and then measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Generic Kinase Inhibition

Kinase_Inhibition Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase (e.g., VEGFR, EGFR) Receptor->Kinase_Cascade Activation Substrate Substrate Kinase_Cascade->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase_Cascade->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->Kinase_Cascade Inhibition

Generic Kinase Inhibition Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is a validated therapeutic target for B-cell malignancies.

Quantitative Data: BTK Inhibition by Pyrazole Derivatives

CompoundBTK IC50 (nM)Reference
Ibrutinib (Control)9.1[8]
Compound 139.1[8]
Compound 1627[8]
Compound 8a127[9]

Experimental Protocol: BTK Kinase Inhibition Assay

A common method for assessing BTK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the inhibitory effect of pyrazole compounds on BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC) conjugate

  • Stop solution

  • 384-well low-volume black plate

Procedure:

  • Compound Plating: Add serial dilutions of the pyrazole test compounds in DMSO to the assay plate.

  • Enzyme and Substrate Addition: Add a mixture of the BTK enzyme and the biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add a stop solution containing the europium-labeled antibody and the SA-APC conjugate.

  • Incubation: Incubate for at least one hour at room temperature to allow for the detection reagents to bind.

  • Signal Reading: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Inhibition

BCR_Signaling Antigen Antigen BCR B-Cell Receptor Antigen->BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux Downstream_Signaling Downstream Signaling (NF-κB, MAPK) Calcium_Flux->Downstream_Signaling Cell_Response Proliferation & Survival Downstream_Signaling->Cell_Response Pyrazole_BTK_Inhibitor Pyrazole_BTK_Inhibitor Pyrazole_BTK_Inhibitor->BTK Inhibition

BCR Signaling and BTK Inhibition
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition by Pyrazole Derivatives

CompoundTubulin Polymerization IC50 (µM)Reference
Colchicine (Control)-[10]
Combretastatin A-4 (Control)1.46[11]
Compound 1819[12]
Compound 3qComparable to Colchicine[10]
Compound 5o1.15[11]
Compound 5l1.65[11]
Compound 5p1.95[11]
Compound 4kMore potent than Colchicine (3µM)[13]
Compound 5aMore potent than Colchicine (3µM)[13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, often by monitoring the change in fluorescence of a reporter dye.

Objective: To assess the ability of pyrazole compounds to inhibit tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter dye (e.g., DAPI)

  • Test pyrazole compounds in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel for polymerization promotion)

  • 96-well microplate (black)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Addition: Add the test pyrazole compounds, controls, or DMSO to the wells of a pre-warmed 96-well plate.

  • Tubulin Addition: Add the purified tubulin solution to the wells.

  • Incubation: Incubate the plate at 37°C for a short period to allow for compound-tubulin interaction.

  • Reaction Initiation: Initiate polymerization by adding GTP.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and monitor the fluorescence intensity over time. Polymerization of tubulin enhances the fluorescence of the reporter dye.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11][13]

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prepare_Reagents Serial_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilutions Plate_Setup Add Compound Dilutions and Controls to Plate Serial_Dilutions->Plate_Setup Pre_incubation Add Enzyme and Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Signal_Detection Measure Signal (Absorbance, Fluorescence, etc.) Incubation->Signal_Detection Data_Analysis Calculate % Inhibition and Determine IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

General Enzyme Inhibition Assay Workflow

Neurodegenerative Disease Targets

Pyrazoline derivatives, a reduced form of pyrazoles, have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. MAO-A inhibitors are used as antidepressants.

Quantitative Data: MAO Inhibition by Pyrazoline Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
EH78.380.063[14]
EH84.31>10[14]
EH6>100.087 (approx.)[14]
EH1>100.2 (approx.)[14]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against MAO-A and MAO-B.[14]

Objective: To measure the IC50 values of pyrazoline derivatives against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Assay buffer

  • Test compounds in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, mix the MAO enzyme (A or B) with the test compound at various concentrations or DMSO (control) in the assay buffer. Incubate for a specified time at 37°C.

  • Reaction Initiation: Add the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the reaction.

  • Absorbance Measurement: The product of the reaction can be measured spectrophotometrically. For kynuramine, the formation of 4-hydroxyquinoline can be monitored. For benzylamine, the formation of benzaldehyde can be measured. Read the absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the reaction rates and the percent inhibition for each compound concentration. Determine the IC50 values from the dose-response curves.

Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.

Quantitative Data: AChE Inhibition by Pyrazoline Derivatives

CompoundAChE Ki (µM)Reference
Tacrine (Control)0.26[15]
Compound 10.13[15]
Compound AChE IC50 (µM) Reference
Donepezil (Control)0.021[16]
Compound 2l0.040[16]
Compound 2j0.062[16]
Compound 2a0.107[16]
Compound 2g0.122[16]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring AChE activity.[16]

Objective: To determine the inhibitory potency of pyrazoline derivatives against AChE.

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compounds in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

  • Incubation: In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound at various concentrations or DMSO (control). Incubate for a specified time at room temperature.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide, to each well to start the reaction.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and the percent inhibition for each compound concentration. Determine the IC50 or Ki values.

Other Notable Targets

The therapeutic reach of pyrazole compounds extends beyond the aforementioned areas, with promising activity against a variety of other targets.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer drugs.

Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives

CompoundhCA II IC50 (µM)hCA IX IC50 (µM)hCA XII IC50 (µM)Reference
Acetazolamide (Standard)---[17]
4k0.24--[18]
4j0.390.150.28[17]
4g--0.12[18]
Compound hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Ki (nM)
Acetazolamide (AAZ)25012.125.85.7
1f58.89.8120.534.5
1g65.415.6100.241.2
1h70.118.995.745.8
1k85.322.479.650.1

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This is a highly sensitive method for measuring CA activity.[19]

Objective: To determine the inhibition constants (Ki) of pyrazole derivatives against various CA isoforms.

Procedure: An esterase assay is a common and simpler alternative to the stopped-flow method.

  • Enzyme and Inhibitor Incubation: The CA isoenzyme is incubated with varying concentrations of the pyrazole inhibitor.

  • Substrate Addition: A suitable ester substrate (e.g., 4-nitrophenyl acetate) is added.

  • Spectrophotometric Monitoring: The hydrolysis of the substrate by the enzyme leads to a change in absorbance, which is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rates of reaction are calculated, and from the dose-response curve, the Ki values are determined using the Cheng-Prusoff equation.

Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system. They are involved in a wide range of physiological processes, and modulation of their activity has therapeutic potential in various diseases.

Quantitative Data: Cannabinoid Receptor Binding of Pyrazole Derivatives

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
RNB-61>100002.8[20]
SR141716A (Rimonabant)1.8467[21]
1a0.71000[21]
1b1.5350[21]

Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptors

This method is used to determine the affinity of a compound for a receptor.[20][22]

Objective: To determine the binding affinity (Ki) of pyrazole compounds for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [3H]-CP55940).

  • Test pyrazole compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Competition Binding: Incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test pyrazole compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Receptor Binding Assay

Receptor_Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffer) Start->Prepare_Reagents Compound_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Reagents->Compound_Dilutions Incubation_Setup Incubate Membranes, Radioligand, and Test Compound Compound_Dilutions->Incubation_Setup Equilibrium Allow Binding to Reach Equilibrium Incubation_Setup->Equilibrium Filtration Rapid Filtration to Separate Bound and Free Ligand Equilibrium->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Radioactivity_Measurement Measure Radioactivity with Scintillation Counter Washing->Radioactivity_Measurement Data_Analysis Calculate IC50 and Determine Ki Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Radioligand Receptor Binding Assay Workflow

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets underscore its importance in drug development. This guide has provided a snapshot of the major therapeutic targets of pyrazole compounds, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyrazole-based medicines. The continued exploration of this privileged scaffold promises to yield novel treatments for a wide spectrum of human diseases.

References

Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have contributed to its widespread use.[1] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This technical guide provides an in-depth overview of pyrazole-based kinase inhibitors, focusing on their activity against key cancer targets such as Aurora kinases, Janus kinases (JAKs), and the BCR-ABL fusion protein. It includes a compilation of quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of a selection of pyrazole-based inhibitors against Aurora, JAK, and BCR-ABL kinases. This data is essential for understanding structure-activity relationships (SAR) and for the comparative analysis of inhibitor potency and selectivity.

Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Ki (nM)Target Cell LineCellular Activity (µM)Reference(s)
Barasertib (AZD1152)Aurora B0.37---[3]
Tozasertib (VX-680)Aurora A-0.7HCT116, MCF-70.015 - 0.13[4]
Aurora B-18[4]
Aurora C-4.6[4]
R763Aurora A4-Colo205, MiaPaCa-20.002 - 0.008[4]
Aurora B4.8-[4]
Aurora C6.8-[4]
AMG-900Aurora A5-Various0.0007 - 0.0053[4]
Aurora B4-[4]
Aurora C1-[4]
PF-03814735Aurora A5-MDA-MB-231~0.02[4]
Aurora B0.8-[4]
Compound 6Aurora A160-HCT116, MCF-70.39, 0.46[3]
Compound 7Aurora A28.9-U937, K562, A549, LoVo, HT295.106, 5.003, 0.487, 0.789, 0.381[3]
Aurora B2.2-[3]
Compound 8Aurora A35-SW620, HCT1160.35, 0.34[3]
Aurora B75-[3]
SP-96 (Compound 9)Aurora B0.316---[3]
P-6Aurora A110-HCT116, MCF-70.37, 0.44[5]

Table 2: Inhibitory Activity of Pyrazole-Based Janus Kinase (JAK) Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular Activity (µM)Reference(s)
RuxolitinibJAK1~3--[2]
JAK2~3--[2]
JAK3~430--[2]
BaricitinibJAK15.9--[6]
JAK25.7--[6]
Ilginatinib (NS-018)JAK133--[2]
JAK20.72--[2]
JAK339--[2]
Tyk222--[2]
Compound 3fJAK13.4PC-3, HEL, K562, MCF-7, MOLT4Low µM range[7]
JAK22.2[7]
JAK33.5[7]
Compound 11b--HEL, K5620.35, 0.37[7]
Compound 3hJAK223.85--[8]
JAK318.90--[8]
TK4bJAK2---[8]
JAK318.42--[8]
TK4gJAK2---[8]
JAK315.80--[8]

Table 3: Inhibitory Activity of Pyrazole-Based BCR-ABL Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular Activity (µM)Reference(s)
Asciminib (ABL-001)BCR-ABL0.5 (Kd 0.5-0.8)--[3]
Compound 10BCR-ABL14.2K5620.27[3]
11bBCR-ABL15CML cell lines0.7 - 1.3 (GI50)[9]
Imatinib (for comparison)BCR-ABL-K562~0.5
Nilotinib (for comparison)BCR-ABL-K562-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrazole-based kinase inhibitors.

Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

This protocol describes a general method for the synthesis of a 4-amino-(1H)-pyrazole derivative, a common scaffold for JAK inhibitors.[7]

Scheme 1: Synthesis of 4-Amino-(1H)-pyrazole Derivatives

G cluster_0 Synthesis of 4-Amino-(1H)-pyrazole Derivatives Reactant_A Substituted Phenylhydrazine Intermediate_1 Ethyl 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carboxylate Reactant_A->Intermediate_1 Ethanol, Reflux Reactant_B Ethyl 2-cyano-3-ethoxyacrylate Reactant_B->Intermediate_1 Intermediate_2 5-Amino-1-(substituted phenyl)-1H-pyrazole-4-carboxamide Intermediate_1->Intermediate_2 Ammonia, Methanol Product 4-Amino-1-(substituted phenyl)-1H-pyrazole Intermediate_2->Product Hofmann Rearrangement (e.g., NaOBr)

A general synthetic route to 4-amino-(1H)-pyrazole kinase inhibitors.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Ammonia in methanol solution

  • Sodium hydroxide

  • Bromine

  • Dioxane

  • Water

Procedure:

  • Synthesis of Ethyl 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carboxylate: A mixture of the substituted phenylhydrazine hydrochloride and ethyl 2-cyano-3-ethoxyacrylate in ethanol is refluxed for several hours. After cooling, the product is collected by filtration and washed with cold ethanol.

  • Synthesis of 5-Amino-1-(substituted phenyl)-1H-pyrazole-4-carboxamide: The pyrazole-4-carboxylate from the previous step is suspended in a solution of ammonia in methanol and heated in a sealed tube. The solvent is then removed under reduced pressure, and the residue is triturated with water to yield the carboxamide.

  • Synthesis of 4-Amino-1-(substituted phenyl)-1H-pyrazole: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added dropwise. The resulting sodium hypobromite solution is then added to a cooled solution of the pyrazole-4-carboxamide in dioxane. The reaction mixture is stirred and then heated. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora A, JAK2, BCR-ABL)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (pyrazole-based inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

    • Add the kinase enzyme solution (e.g., 2.5 µL) to all assay wells.

    • Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 5 µL).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, K562)

  • Complete cell culture medium

  • Test compounds (pyrazole-based inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Target Modulation

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of an inhibitor on the phosphorylation state of its target kinase and downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the pyrazole-based inhibitor at various concentrations and for different time points. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazole-based kinase inhibitors.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A PLK1 PLK1 Aurora_A->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Pyrazole_Inhibitors_A Pyrazole-based Inhibitors Pyrazole_Inhibitors_A->Aurora_A inhibit Pyrazole_Inhibitors_B Pyrazole-based Inhibitors Pyrazole_Inhibitors_B->Aurora_B inhibit

Simplified Aurora Kinase Signaling Pathway.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activate STAT STAT JAK->STAT phosphorylate STAT_dimer STAT Dimer STAT->STAT_dimer dimerize Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->JAK inhibit

Simplified JAK-STAT Signaling Pathway.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Pyrazole_Inhibitors Pyrazole-based Inhibitors Pyrazole_Inhibitors->BCR_ABL inhibit Kinase_Inhibitor_Workflow cluster_0 Drug Discovery and Development Workflow for Pyrazole-Based Kinase Inhibitors cluster_1 Preclinical Development Target_Identification Target Identification and Validation Lead_Generation Lead Generation (HTS, FBDD, SBDD) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing Lead_Optimization->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization feedback In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

References

An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. This guide is therefore based on the well-documented activities of structurally similar compounds, primarily the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, which share the same core chemical scaffold. The findings presented herein should be considered a scientifically informed projection for the potential mechanism of the subject compound.

Executive Summary

The 3,5-dimethyl-1-benzyl-1H-pyrazol-4-amine scaffold is a promising pharmacophore in modern drug discovery. Extensive research on its analogs, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, reveals a potent mechanism of action centered on the dual modulation of the mTORC1 signaling pathway and autophagy. These compounds exhibit significant antiproliferative activity, particularly in pancreatic cancer cell lines, by reducing mTORC1 activity and disrupting autophagic flux. This disruption, characterized by an accumulation of autophagosomes, is linked to their anticancer effects.[1][2][3] This technical guide provides a detailed overview of this mechanism, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved cellular pathways.

Core Mechanism of Action: mTORC1 Inhibition and Autophagy Modulation

The primary mechanism of action for this class of compounds is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and the subsequent modulation of autophagy.[1][3]

mTORC1 Signaling: mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[4][5][6] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] By phosphorylating these targets, mTORC1 promotes protein synthesis.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have been shown to reduce mTORC1 activity.[1][3] This is evidenced by decreased phosphorylation of mTORC1's downstream targets. The inhibition of this pathway contributes to the antiproliferative effects of these compounds.

Autophagy Modulation: Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis.[8][9] The mTORC1 pathway is a critical negative regulator of autophagy.[10][11] When mTORC1 is active, it phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[12][13]

The pyrazole compounds discussed herein exhibit a unique, dual effect on autophagy. Under normal conditions, their inhibition of mTORC1 leads to an increase in basal autophagy. However, under cellular stress conditions like starvation, they disrupt "autophagic flux"—the complete process from autophagosome formation to lysosomal degradation.[1][3] This disruption leads to the accumulation of LC3-II, a protein marker associated with autophagosome membranes, without subsequent degradation. This impairment of the autophagy cycle is a key component of their cytotoxic mechanism in cancer cells.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the interplay between the mTORC1 pathway and autophagy, and the points of intervention by the pyrazole compounds.

mTORC1_Autophagy_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects cluster_autophagy Autophagy Pathway GrowthFactors Growth Factors AKT AKT GrowthFactors->AKT AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 ULK1 ULK1 Complex mTORC1->ULK1 ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth BP1->ProteinSynth Autophagosome Autophagosome Formation (LC3-II) ULK1->Autophagosome AutophagicFlux Autophagic Flux (Degradation) Autophagosome->AutophagicFlux Compound Pyrazole Compound Compound->mTORC1 Compound->AutophagicFlux Disrupts

Caption: mTORC1 and Autophagy signaling pathways modulated by pyrazole compounds.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of several N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs were evaluated against the human pancreatic cancer cell line MIA PaCa-2. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity.

Compound IDR Group (Benzamide Moiety)Antiproliferative IC50 (µM) in MIA PaCa-2 Cells[3]
1 H1.3 ± 0.1
2 4-CONH₂0.76 ± 0.04
3 3-CONH₂0.36 ± 0.05
4 2-CONH₂> 20
5 3-CONHMe0.22 ± 0.02
22 3-Cl0.54 ± 0.04
23 3-CF₃0.44 ± 0.03

Experimental Protocols

The following protocols are standard methodologies for assessing mTORC1 activity and autophagic flux, consistent with the techniques used to characterize the pyrazole analogs.

This protocol is used to measure the phosphorylation state of mTORC1 downstream targets, S6K1 and 4E-BP1, as a proxy for its activity.

Experimental Workflow Diagram

WB_Workflow start 1. Cell Culture & Treatment (e.g., MIA PaCa-2 cells treated with pyrazole compound) lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (Transfer to PVDF membrane) sds->transfer block 6. Blocking (5% BSA or milk in TBST) transfer->block primary_ab 7. Primary Antibody Incubation (e.g., anti-p-S6K, anti-p-4E-BP1, overnight at 4°C) block->primary_ab wash1 8. Washing (TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse) wash1->secondary_ab wash2 10. Washing (TBST) secondary_ab->wash2 detect 11. Detection (ECL substrate and imaging) wash2->detect analyze 12. Analysis (Densitometry normalized to total protein and loading control) detect->analyze

Caption: Standard experimental workflow for Western blot analysis.

Protocol Details:

  • Cell Culture and Treatment: Plate MIA PaCa-2 cells and allow them to adhere. Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

  • SDS-PAGE: Denature protein samples in Laemmli buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate using electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., Phospho-p70 S6 Kinase (Thr389), Phospho-4E-BP1 (Thr37/46)) and total proteins, as well as a loading control (e.g., GAPDH or β-actin).[15][16][17][18]

  • Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect chemiluminescence using an ECL substrate and an imaging system.[14]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine autophagic flux. An increase in LC3-II only in the presence of the inhibitor indicates increased flux, whereas an accumulation without the inhibitor suggests a blockage.

Protocol Details:

  • Cell Treatment: Culture cells as described above. For each experimental condition (vehicle or pyrazole compound), create two sets of samples.

  • Lysosomal Inhibition: Two to four hours before the end of the experiment, treat one set of samples with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). The other set remains untreated with the inhibitor.[19]

  • Protein Analysis: Harvest all cell lysates and perform Western blotting as described in Protocol 3.1.

  • Antibody Probing: Probe membranes with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II). Reprobe for a loading control.[19]

  • Data Interpretation: Compare the levels of LC3-II across the four conditions (vehicle ± inhibitor, compound ± inhibitor). A significant increase in LC3-II in the compound-treated cells compared to vehicle, which is further enhanced by the lysosomal inhibitor, indicates induction of autophagic flux. An accumulation of LC3-II with the compound alone suggests a blockage in the late stages of autophagy.[20][21]

References

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document serves as a procedural framework for researchers. It details standardized experimental protocols for solubility and stability assessment in line with pharmaceutical industry best practices and regulatory guidelines. The guide includes illustrative data tables, experimental workflow diagrams, and a contextual overview of the significance of pyrazole derivatives in medicinal chemistry.

Introduction to this compound and the Pyrazole Scaffold

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of therapeutic agents.[1][2] Many pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][3][4][5]

The compound this compound, with the chemical structure shown below, is a substituted pyrazole. Understanding its physicochemical properties, particularly solubility and stability, is a critical first step in its evaluation as a potential drug candidate. These properties fundamentally influence a compound's formulation, bioavailability, and shelf-life.

Chemical Structure:

(Note: This is a simplified 2D representation of this compound)

Solubility Determination

Solubility is a crucial physicochemical parameter that affects a drug's absorption and bioavailability. The following sections outline the standard methodologies for determining the aqueous and solvent solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC with a validated analytical method for the compound

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the different solvents. The excess solid is necessary to ensure that a saturated solution is formed.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Measure the pH of the aqueous samples after the experiment to check for any changes.

Data Presentation: Illustrative Solubility Data

The following table is a template demonstrating how the solubility data for this compound would be presented.

Solvent SystemTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Water25Data hereData here
0.1 N HCl25Data hereData here
Phosphate Buffer pH 7.437Data hereData here
Ethanol25Data hereN/A
Methanol25Data hereN/A
Acetone25Data hereN/A
Acetonitrile25Data hereN/A

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge samples equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result result ana2->result Solubility Data

Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat (e.g., at 60 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and keep at room temperature or heat for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C) for a specified time.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products. The use of a PDA or MS detector can help in the characterization of the degradants.

Data Presentation: Illustrative Forced Degradation Data

The following table is a template for presenting the results of a forced degradation study.

Stress ConditionDurationAssay of Parent Compound (%)Major Degradation Products (if any)
0.1 N HCl at 60 °C24 hrsData hereData here
0.1 N NaOH at RT24 hrsData hereData here
3% H₂O₂ at RT24 hrsData hereData here
Solid at 80 °C48 hrsData hereData here
Photostability (Solid)ICH Q1BData hereData here
Photostability (Solution)ICH Q1BData hereData here

Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis acid Acid Hydrolysis sample Withdraw samples at time points acid->sample base Base Hydrolysis base->sample oxid Oxidation (H2O2) oxid->sample therm Thermal Stress therm->sample photo Photostability photo->sample prep Neutralize & Dilute sample->prep hplc Stability-Indicating HPLC-PDA/MS prep->hplc eval Evaluate Degradation & Identify Products hplc->eval report report eval->report Stability Profile

General Workflow for Forced Degradation Studies.

Pharmacological Context of Pyrazole Derivatives

The interest in pyrazole derivatives stems from their wide array of biological activities. The diagram below illustrates the central role of the pyrazole scaffold in drug discovery and the various therapeutic areas where these compounds have shown promise.

G cluster_core Drug Discovery Process cluster_derivatization Chemical Synthesis & Derivatization cluster_screening Biological Screening cluster_targets Potential Therapeutic Areas pyrazole Pyrazole Scaffold synthesis Synthesis of 3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine pyrazole->synthesis screening Screening for Pharmacological Activity synthesis->screening anti_inflammatory Anti-inflammatory screening->anti_inflammatory anticancer Anticancer screening->anticancer antimicrobial Antimicrobial screening->antimicrobial analgesic Analgesic screening->analgesic other Other CNS, Cardiovascular, etc. screening->other

Role of Pyrazole Derivatives in Drug Discovery.

Conclusion

While specific solubility and stability data for this compound are not available in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The described experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The systematic evaluation of these properties is indispensable for the progression of this, or any, novel compound through the drug development pipeline. The rich pharmacological history of the pyrazole scaffold underscores the potential value of such investigations.

References

Proteomics Applications of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its synthetic tractability and its ability to form key interactions with a wide range of biological targets.[1] This has led to the development of numerous pyrazole-containing drugs approved by the FDA.[2] In the realm of proteomics, pyrazole-based compounds have emerged as powerful tools for elucidating protein function, identifying novel drug targets, and understanding complex biological pathways. Their versatility allows for their adaptation into a variety of chemical probes, including kinase inhibitors, covalent inhibitors, and photoaffinity labels, making them indispensable for modern chemical biology and proteomics research.[3][4][5]

This technical guide provides an in-depth overview of the core applications of pyrazole-based compounds in proteomics. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological processes.

Key Proteomics Applications

Pyrazole-based compounds are employed in a multitude of proteomics strategies to investigate protein function and drug-target interactions. Key applications include their use as kinase inhibitors for kinome profiling, as covalent inhibitors for activity-based protein profiling (ABPP), for target deconvolution in phenotype-based screening, and as inhibitors of other enzyme classes such as proteasomes.

Kinase Inhibition and Kinome Profiling

The pyrazole moiety is a common feature in a vast number of protein kinase inhibitors.[1][6] Its ability to act as a versatile pharmacophore allows it to engage in various interactions within the ATP-binding pocket of kinases.[7] Proteomics techniques, particularly chemoproteomics using immobilized kinase inhibitors on beads (kinobeads), are instrumental in determining the selectivity of these compounds across the kinome.[8][9]

Featured Kinase Targets of Pyrazole-Based Inhibitors:

  • Glycogen Synthase Kinase 3 (GSK3): Pyrrolo[3,4-c]pyrazole derivatives have been identified as potent and highly selective inhibitors of GSK3.[8][9] GSK3 is a crucial regulator of numerous signaling pathways, including Wnt/β-catenin signaling, and is implicated in various diseases such as neurodegenerative disorders and cancer.[10][11][12][13]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have been developed as inhibitors of various CDKs, which are key regulators of the cell cycle.[9][14][15] For instance, 3-amino-1H-pyrazole-based inhibitors have been developed to target the understudied PCTAIRE family of kinases, including CDK16.[9] CDK8, a transcriptional regulator, has also been a target of pyrazole-based inhibitors.[16]

  • Other Kinases: The pyrazole scaffold has been incorporated into inhibitors targeting a wide array of other kinases, including Bcr-Abl, Aurora kinases, Checkpoint kinases (Chk), and Haspin.[17][18][19]

Covalent Inhibition and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[20][21][22][23] Pyrazole-based scaffolds can be functionalized with reactive "warheads" to create covalent inhibitors that are amenable to ABPP workflows.

A notable example is the development of pyrazoline-based covalent inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24][25] ABPP was instrumental in the discovery and optimization of these inhibitors, which bear cysteine-reactive warheads like chloroacetamides or vinyl sulfonamides.[24][25]

Target Deconvolution of Bioactive Compounds

Phenotype-based drug discovery often yields bioactive compounds with unknown mechanisms of action. Proteomics-based target deconvolution is crucial for identifying the molecular targets of these compounds. Pyrazole-based probes have been successfully used in these efforts.

For a class of arylsulfanyl pyrazolone compounds that showed neuroprotective effects in a cellular model of amyotrophic lateral sclerosis (ALS), a combination of proteomics techniques was used to identify their targets.[26] These techniques included:

  • Photoaffinity Labeling (PAL): A pyrazolone-based photoaffinity probe was synthesized to covalently crosslink to its binding partners upon UV irradiation.[23][26][27][28][29][30]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[8][21][26][31][32]

  • Fluorescence Thermal Shift Assay (FTSA): An in vitro technique that measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[20][26][33]

These combined approaches identified the 14-3-3 proteins as the primary targets of these neuroprotective pyrazolone compounds.[26] 14-3-3 proteins are key regulators of various signaling pathways involved in neuroprotection and apoptosis.[1][3][4][6]

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in diseases like cancer. Pyrazole-containing compounds have been identified as proteasome inhibitors.[18][20][27][34][35][36][37] Virtual screening of large chemical libraries followed by in vitro assays has led to the discovery of pyrazole-scaffold compounds that inhibit the proteasome and exhibit anti-tumor activity.[18][20][27][34][37]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrazole-based compounds against their respective protein targets.

Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[3,4-c]pyrazoleHsGSK32.8[8][9]
Pyrazolo[3,4-g]isoquinoline (1b)Haspin57[18][38]
Pyrazolo[3,4-g]isoquinoline (1c)Haspin66[18][38]
Pyrazolo[3,4-g]isoquinoline (2c)Haspin62[18][38]
Pyrazolyl Benzimidazole (7)Aurora A28.9[17]
Pyrazolyl Benzimidazole (7)Aurora B2.2[17]
Pyrazole-based (10)Bcr-Abl14.2[17]
Pyrazole-based (16)Chk248.4[17]
Pyrazole-based (17)Chk217.9[17]
Pyrazole-based (24)CDK12380[39]
Pyrazole-based (25)CDK11520[39]
N-(1H-pyrazol-3-yl)pyrimidin-4-amine (43d)CDK1633 (EC50)[9]

Table 2: Thermal Shift (ΔTm) Data for Pyrazolone Compound P2 with 14-3-3 Proteins

ProteinLigandΔTm (°C)Reference
14-3-3-EP2~4.5[11][26]
14-3-3-QP2~1.5[11][26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Activity-Based Protein Profiling (ABPP) - Competitive Protocol

This protocol is adapted for the screening of pyrazole-based inhibitors against a specific enzyme class using a broadly reactive, tagged ABP.[15][16][22][28][40][41]

Materials:

  • Cell or tissue lysate

  • Pyrazole-based inhibitor library (in DMSO)

  • Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)

  • SDS-PAGE gels and reagents

  • Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

  • Proteome Preparation: Prepare a soluble proteome from cells or tissues by homogenization in a suitable buffer (e.g., PBS or Tris) and centrifugation to remove insoluble debris. Determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the pyrazole-based inhibitors at various concentrations (typically in a 1:1000 dilution from a DMSO stock to minimize solvent effects). Include a DMSO-only vehicle control. Incubate for 30 minutes at room temperature.

  • ABP Labeling: Add the ABP to each reaction to a final concentration of ~1 µM. Incubate for another 30 minutes at room temperature.

  • Sample Preparation for Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95 °C.

  • Gel-Based Analysis:

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescent ABP, visualize the labeled proteins directly using a fluorescence gel scanner.

    • If using a biotinylated ABP, transfer the proteins to a nitrocellulose membrane, probe with streptavidin-HRP, and detect by chemiluminescence.

  • Data Analysis: Quantify the intensity of the bands corresponding to the target enzyme. A decrease in signal in the inhibitor-treated lanes compared to the vehicle control indicates target engagement by the pyrazole compound.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the measurement of target engagement by pyrazole-based compounds in intact cells.[8][21][31][32]

Materials:

  • Adherent or suspension cells

  • Pyrazole-based compound of interest (in DMSO)

  • PBS with protease inhibitors

  • Thermal cycler

  • Reagents for cell lysis (e.g., freeze-thaw cycles)

  • Antibodies for the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole-based compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Heating:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing protease inhibitors and aliquot into PCR tubes.

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4 °C). Include a non-heated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.

  • Analysis of Soluble Protein:

    • Carefully collect the supernatant.

    • Quantify the amount of the soluble target protein in each sample using western blotting or ELISA with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the pyrazole compound binds to and stabilizes the target protein.

Fluorescence Thermal Shift Assay (FTSA)

This in vitro assay measures the binding of a pyrazole-based ligand to a purified protein.[11][20][25][26][33]

Materials:

  • Purified target protein

  • Pyrazole-based ligand library (in DMSO)

  • SYPRO Orange dye (or similar fluorescent dye)

  • Real-time PCR instrument

  • Assay buffer

Procedure:

  • Reaction Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the purified protein (at a final concentration of 2-10 µM), the pyrazole-based ligand at various concentrations, and SYPRO Orange dye (typically at a 5x concentration). Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the ligand-containing samples. A positive ΔTm indicates that the ligand binds to and stabilizes the protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

GSK3_Signaling_Pathway GSK3 Signaling Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Axin Axin Dsh->Axin inhibits GSK3b GSK3β APC APC BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation CK1 CK1 Proteasome Proteasome BetaCatenin->Proteasome degraded by TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Nucleus Nucleus Pyrazole_Inhibitor Pyrazole-based GSK3β Inhibitor Pyrazole_Inhibitor->GSK3b inhibits

Caption: GSK3β signaling in the Wnt pathway and its inhibition by pyrazole-based compounds.

Caption: Role of 14-3-3 proteins in preventing apoptosis and potential modulation by pyrazolones.

Experimental Workflows

ABPP_Workflow Competitive ABPP Workflow Proteome Cell/Tissue Lysate Incubate1 Pre-incubation Proteome->Incubate1 Inhibitor Pyrazole-based Inhibitor Inhibitor->Incubate1 Incubate2 ABP Labeling Incubate1->Incubate2 ABP Tagged ABP ABP->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Analysis Gel-based Analysis SDS_PAGE->Analysis Result Target Engagement Quantification Analysis->Result

Caption: Workflow for competitive activity-based protein profiling (ABPP).

CETSA_Workflow CETSA Workflow Cells Intact Cells Compound Pyrazole Compound Treatment Cells->Compound Heating Heat Shock (Temperature Gradient) Compound->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant Detection Protein Quantification (Western Blot / ELISA) Supernatant->Detection Melting_Curve Generate Melting Curve Detection->Melting_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Synthesis of Pyrazole-Based Probes

The synthesis of pyrazole-based probes for proteomics applications typically involves the modification of a known pyrazole scaffold to incorporate a reporter tag (e.g., biotin or a fluorophore) and, for ABPP or PAL, a reactive group.

General Synthetic Strategy for a Pyrazole-Based ABPP Probe:

  • Synthesis of the Core Pyrazole Scaffold: This is often achieved through well-established methods such as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][19]

  • Introduction of a Linker: A linker with a terminal functional group (e.g., an amine or a carboxylic acid) is attached to the pyrazole core. This provides a point of attachment for the reporter tag and the reactive group.

  • Attachment of the Reporter Tag: The reporter tag, such as a biotin-NHS ester or a fluorescent dye-NHS ester, is coupled to the linker.

  • Introduction of the Reactive Group: A reactive "warhead," such as a chloroacetamide or an acrylamide, is introduced to another position on the pyrazole scaffold to enable covalent bond formation with the target protein.

Example of a Pyrazole-Based Photoaffinity Probe Synthesis:

For PAL, a photoreactive group, such as a diazirine, is incorporated into the pyrazole scaffold.[5][23]

  • Synthesis of a Diazirine-Containing Building Block: A precursor containing a diazirine moiety and a functional group for coupling is synthesized.

  • Coupling to the Pyrazole Scaffold: The diazirine-containing building block is coupled to the pyrazole core, which also contains a linker for the attachment of a reporter tag.

  • Attachment of the Reporter Tag: A reporter tag, such as biotin, is attached to the linker to facilitate the enrichment of crosslinked proteins.

Conclusion

Pyrazole-based compounds are exceptionally versatile tools in the field of proteomics. Their application as kinase inhibitors, covalent probes for ABPP, and tools for target deconvolution has significantly advanced our understanding of protein function and has been instrumental in drug discovery. The continued development of novel pyrazole-based probes, coupled with advancements in mass spectrometry and other proteomic technologies, promises to further expand their utility in elucidating complex biological systems and identifying the next generation of therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of the biological activity of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. Based on the known pharmacological activities of structurally related pyrazole compounds, this document outlines protocols to investigate its potential as a phosphodiesterase 4 (PDE4) inhibitor, an anti-inflammatory agent, and an antimicrobial compound. The provided methodologies are intended to serve as a foundational guide for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. Many of these effects are attributed to the inhibition of key enzymes in inflammatory and pathological signaling pathways. Given the structural features of this compound, it is hypothesized to be a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inflammatory responses.[1][2] This document details the necessary protocols to evaluate the inhibitory activity of this compound against PDE4, assess its anti-inflammatory efficacy in an in vivo model, and determine its antimicrobial spectrum.

Physicochemical Properties and Safety Precautions

2.1. Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 514801-09-3
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol

2.2. Safety Precautions:

As with any novel chemical entity, this compound should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on the safety profiles of similar aminopyrazole derivatives.[3][4][5][6][7]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Postulated Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines while suppressing the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[1][8][9]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates Pro_inflammatory Pro-inflammatory Cytokine Production PKA_active->Pro_inflammatory Inhibits Compound 3,5-Dimethyl-1- (2-methylbenzyl)-1H- pyrazol-4-amine Compound->PDE4 Inhibits pCREB pCREB CREB_inactive->pCREB Anti_inflammatory Anti-inflammatory Gene Transcription pCREB->Anti_inflammatory Promotes

Postulated signaling pathway of PDE4 inhibition.

Experimental Protocols

The following protocols are designed to assess the biological activity of this compound.

4.1. In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the test compound to inhibit the enzymatic activity of PDE4.[10][11]

PDE4_FP_Assay start Start prep_compound Prepare serial dilutions of 3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine start->prep_compound add_enzyme Add recombinant PDE4 enzyme prep_compound->add_enzyme pre_incubate Pre-incubate for 15 minutes add_enzyme->pre_incubate add_substrate Add FAM-cAMP substrate pre_incubate->add_substrate incubate Incubate for 60 minutes add_substrate->incubate add_binder Add binding agent incubate->add_binder final_incubate Incubate for 30 minutes add_binder->final_incubate read_fp Measure Fluorescence Polarization final_incubate->read_fp analyze Calculate % inhibition and IC50 read_fp->analyze end End analyze->end

Workflow for the in vitro PDE4 FP assay.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescein-labeled cAMP)

  • PDE assay buffer

  • Binding agent (specific to the assay kit)

  • This compound

  • Positive control (e.g., Rolipram)

  • 384-well microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in PDE assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle (for controls).

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the binding agent solution to all wells to stop the reaction.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2. In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is used to evaluate the acute anti-inflammatory activity of the test compound.[12][13][14][15][16]

Paw_Edema_Workflow start Start acclimatize Acclimatize rats for 1 week start->acclimatize fasting Fast rats overnight acclimatize->fasting baseline Measure baseline paw volume fasting->baseline dosing Administer test compound or vehicle baseline->dosing carrageenan Inject carrageenan into hind paw dosing->carrageenan 30 min post-dosing measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours carrageenan->measure_edema calculate Calculate % inhibition of edema measure_edema->calculate end End calculate->end

Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan solution (1% in sterile saline)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or the vehicle orally. Administer the positive control (Indomethacin, 5 mg/kg) intraperitoneally.

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

4.3. In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[17][18][19][20][21]

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare bacterial inoculum and adjust to 0.5 McFarland standard prep_compound->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually assess for turbidity incubate->read_mic determine_mic Determine the lowest concentration with no visible growth (MIC) read_mic->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation (Illustrative)

The following tables present hypothetical but realistic data for this compound based on values reported for similar pyrazole derivatives.

Table 1: In Vitro PDE4 Inhibitory Activity

CompoundIC₅₀ (µM)
This compound 1.5
Rolipram (Positive Control)0.8

Table 2: In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0
This compound 1025.3
3048.7
10065.2
Indomethacin572.5

Table 3: Minimum Inhibitory Concentration (MIC)

OrganismMIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)>64
Candida albicans (ATCC 90028)32

Note: The data presented in these tables are for illustrative purposes only and should be experimentally determined.

Conclusion

The experimental protocols detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its potential as a PDE4 inhibitor, an anti-inflammatory agent, and an antimicrobial compound, researchers can gain valuable insights into its therapeutic potential. The successful execution of these experiments will contribute to the growing body of knowledge on pyrazole derivatives and may lead to the development of novel therapeutic agents.

References

Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine in in vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and structurally similar compounds in in vitro kinase assays. While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for evaluating pyrazole-based kinase inhibitors and feature data from analogous compounds to provide a robust framework for screening and characterization.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Compounds

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various substituted pyrazole compounds against a range of protein kinases. This data is essential for understanding the structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[1][3][4][5]

Compound IDTarget KinaseIC₅₀ (nM)Reference
Afuresertib Akt10.08 (Kᵢ)[1]
Compound 6 Aurora A160[1]
Compound 8 Aurora A / Aurora B35 / 75[1]
Compound 1b Haspin57[4]
Compound 1c Haspin66[4]
SR-3576 JNK37[5]
Compound 9 CDK2960[6]
Compound 7d CDK21470[6]

Note: The data presented in this table is for structurally related pyrazole compounds and is intended to serve as a representative example of the potential inhibitory activities of this class of molecules.

Experimental Protocols

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations. Radiometric assays, such as the filter binding assay, are considered the gold standard as they directly measure the transfer of a phosphate group to a substrate.[7][8] However, non-radiometric assays, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) (e.g., HTRF®, LanthaScreen®), offer higher throughput and avoid the need for handling radioactive materials.[9][10][11] Below are detailed protocols for two commonly used non-radiometric kinase assays.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.[2]

    • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

  • ADP Detection:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

HTRF® assays are based on FRET between a donor (Europium cryptate) and an acceptor (e.g., XL665) to detect the phosphorylation of a substrate.[10][14]

Principle: A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[15]

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • HTRF® KinEASE™ Kit (Revvity)

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • Dispense 4 µL of enzymatic buffer into the wells.

    • Add 2 µL of the biotinylated substrate.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the test compound.

    • Initiate the reaction by adding 2 µL of ATP solution.[16]

    • Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a pre-mixed solution of streptavidin-XL665 and the Europium cryptate-labeled anti-phospho-antibody in detection buffer to each well. The detection buffer contains EDTA to stop the enzymatic reaction.[16]

    • Seal the plate and incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis: The HTRF® ratio is calculated as (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.[10] The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described for the ADP-Glo™ assay.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Assay_Plate Assay Plate (384-well) Compound->Assay_Plate Kinase Kinase Enzyme Kinase->Assay_Plate Substrate_ATP Substrate & ATP Mix Substrate_ATP->Assay_Plate Initiate Reaction Incubation Incubation (e.g., 30-60 min at 30°C) Assay_Plate->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_1->Add_Detection Incubate_2 Incubate (30-60 min) Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate % Inhibition & IC₅₀ Value Read_Luminescence->Calculate_IC50

Caption: Workflow of a typical ADP-Glo™ in vitro kinase assay.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified PI3K/Akt signaling pathway, a common target of kinase inhibitors.

References

Application Notes and Protocols for Cell-Based Assays of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1] These application notes provide detailed protocols for utilizing cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors.

This document outlines a systematic workflow for characterizing pyrazole kinase inhibitors, beginning with an assessment of their impact on cell viability, followed by confirmation of target engagement within the cell, and finally, analysis of their effect on downstream signaling pathways.

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Pyrazole compounds have been developed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt.[1][2][3] Understanding the pathways they inhibit is crucial for designing experiments and interpreting results.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated. The pyrazole compound AT7519, for example, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb activates pRb p-Rb (Phosphorylated) Rb->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transcription->CyclinE_CDK2 CyclinE_CDK2->pRb promotes further phosphorylation S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription initiates Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Inhibition of the JAK/STAT signaling pathway.

Experimental Workflow

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream consequences of inhibition.[1]

Workflow Start Start: Novel Pyrazole Inhibitor Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Start->Cell_Viability Determine_IC50 Determine Cellular IC50 Cell_Viability->Determine_IC50 Target_Engagement Target Engagement Assay (e.g., NanoBRET) Determine_IC50->Target_Engagement Potent? On_Target_Activity On-Target Activity? Target_Engagement->On_Target_Activity Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot) On_Target_Activity->Downstream_Signaling Yes Off_Target Evaluate Off-Target Effects/Toxicity On_Target_Activity->Off_Target No Analyze_Phosphorylation Analyze Substrate Phosphorylation Downstream_Signaling->Analyze_Phosphorylation Conclusion Conclusion: Characterized Inhibitor Analyze_Phosphorylation->Conclusion Inhibition Confirmed

General workflow for evaluating a novel kinase inhibitor.

Data Presentation

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data, based on published findings for pyrazole-based CDK and JAK inhibitors.[1]

Table 1: Cellular Potency of Pyrazole Inhibitors

Compound IDTarget Kinase FamilyCell LineAssay TypeIC50 (µM)
Compound ACDKHCT116 (colon)CellTiter-Glo0.5
Compound BCDKMCF-7 (breast)CellTiter-Glo0.8
Compound CJAKHEL (erythroleukemia)CellTiter-Glo1.2
Compound DJAKSET-2 (megakaryoblastic leukemia)CellTiter-Glo1.5

Table 2: Target Engagement and Downstream Signaling

Compound IDTarget KinaseTarget Engagement (EC50, µM)Substrate Phosphorylation Inhibition (IC50, µM)
Compound ACDK20.20.4 (p-Rb)
Compound CJAK20.81.0 (p-STAT3)

Experimental Protocols

The following section provides detailed, step-by-step protocols for key cell-based assays used to characterize pyrazole kinase inhibitors.

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4][5]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Pyrazole kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. A typical concentration range would be from 100 µM to 0.01 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

    • Remove the old medium from the cells and add the inhibitor dilutions.

    • Incubate the plate for a predetermined time (e.g., 48-72 hours).

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][6]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is used to determine if a pyrazole inhibitor affects the phosphorylation state of its target kinase or a downstream substrate within the cell.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Pyrazole kinase inhibitor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours).[1] Include a vehicle (DMSO) control.[1]

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]

    • Incubate on ice for 30 minutes, vortexing occasionally.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

    • Normalize all samples to the same concentration with lysis buffer.[1]

    • Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.[1]

  • Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.[8]

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[7][8]

  • Data Analysis:

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[8]

    • Normalize the phosphorylated protein signal to the total protein signal to account for any changes in protein expression.

    • Compare the levels of phosphorylation in treated samples to the vehicle control.

Troubleshooting

  • High variability in CellTiter-Glo® assay: Ensure even cell seeding and proper mixing after reagent addition. Temperature gradients across the plate can also cause variability, so ensure the plate is fully equilibrated to room temperature.

  • No inhibition of phosphorylation in Western Blot: The inhibitor may not be cell-permeable, or the incubation time may be too short. Confirm target engagement with an assay like NanoBRET. The chosen antibody may also be non-specific or of poor quality.

  • Discrepancy between cellular IC50 and biochemical IC50: This is a common observation.[9] Factors such as cell permeability, plasma protein binding, and the high intracellular concentration of ATP can contribute to this difference.[9][10]

References

Application Notes and Protocols for NMR and Mass Spectrometry Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation and characterization of these medicinally important heterocyclic compounds. Detailed protocols are provided to ensure reproducible and high-quality data acquisition.

Application Note: Structural Characterization of Pyrazole Derivatives by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole derivatives in solution.[1][2][3] ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms, while 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish proton-proton and proton-carbon correlations.[4][5][6]

Key applications of NMR in the analysis of pyrazole derivatives include:

  • Structural Elucidation: Confirming the regiochemistry of substitution on the pyrazole ring and identifying the nature and position of various functional groups.[5]

  • Purity Assessment: Detecting and quantifying impurities in synthesized pyrazole compounds.

  • Tautomeric and Isomeric Analysis: Distinguishing between different tautomeric forms and structural isomers, which is crucial for understanding their biological activity.[4]

  • Conformational Analysis: Studying the three-dimensional structure and dynamic processes of pyrazole derivatives in solution.

Data Presentation: NMR Spectral Data for Pyrazole Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazole derivatives. Actual chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Table 1: ¹H NMR Spectroscopic Data for Selected Pyrazole Derivatives.

CompoundSolventNucleusChemical Shift (δ, ppm)
PyrazoleCDCl₃¹H7.63 (d, 2H), 6.33 (t, 1H)[7]
1-MethylpyrazoleCDCl₃¹H~7.5 (d, H3, J=~1.8 Hz), ~7.4 (d, H5, J=~2.3 Hz), ~6.2 (t, H4, J=~2.1 Hz), ~3.9 (s, N-CH₃)[8]
3,5-dimethylpyrazoleCDCl₃¹H9.8 (s, 1H, NH), 5.75 (s, 1H, H-4), 2.19 (s, 6H, 2xCH₃)[7]
3,5-diphenylpyrazoleCDCl₃¹H11.5 (s, 1H, NH), 7.8 (d, 4H, Ar-H), 7.3 (m, 6H, Ar-H), 6.8 (s, 1H, H-4)[7]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃¹H7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[9]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃¹H7.27 (d, 2H, J=9.06 Hz), 6.90 (d, 2H, J=9.06 Hz), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)[9]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazoleCDCl₃¹H7.36-7.26 (m, 8H), 7.23-7.18 (m, 2H), 6.71 (s, 1H)[9]

Table 2: ¹³C NMR Spectroscopic Data for Selected Pyrazole Derivatives.

CompoundSolventNucleusChemical Shift (δ, ppm)
1-MethylpyrazoleCDCl₃¹³C~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃)[8]
3,5-dimethyl-1-phenyl-1H-pyrazoleCDCl₃¹³C148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[9]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃¹³C158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7[9]
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃¹³C151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[9]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazoleCDCl₃¹³C154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[9]
Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazole derivatives.

1. Sample Preparation [8][10][11][12][13] a. Weigh 5-25 mg of the pyrazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11] b. Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8][11] The choice of solvent is critical as it can influence chemical shifts. c. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. d. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. e. Transfer the clear solution into a clean, dry 5 mm NMR tube. f. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[8] b. ¹H NMR Parameters (Typical):

  • Pulse Sequence: Standard single-pulse (zg)
  • Spectral Width: -2 to 12 ppm
  • Acquisition Time: 2-4 seconds[8]
  • Relaxation Delay: 1-5 seconds[8]
  • Number of Scans: 8-16, or more for dilute samples.[8] c. ¹³C NMR Parameters (Typical):
  • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30)[8]
  • Spectral Width: 0-200 ppm[8]
  • Acquisition Time: 1-2 seconds[8]
  • Relaxation Delay: 2-10 seconds[8]
  • Number of Scans: 128-1024, depending on sample concentration.[8]

3. Data Processing a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).[8] d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. For ¹³C NMR, perform baseline correction.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, 2D) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate integrate Integration (1H) calibrate->integrate assign Assign Peaks integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis of pyrazole derivatives.

Application Note: Mass Spectrometry Analysis of Pyrazole Derivatives

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of pyrazole derivatives.[7] It also offers valuable structural information through the analysis of fragmentation patterns.[7][14] Common ionization techniques for pyrazole analysis include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the confirmation of molecular formulas.[7]

Key fragmentation pathways for the pyrazole ring often involve the expulsion of HCN or N₂.[14] The nature and position of substituents can significantly influence the fragmentation pattern, providing clues to the molecule's structure.[14]

Data Presentation: Mass Spectrometry Data for Pyrazole Derivatives

Table 3: Mass Spectrometry Data for Selected Pyrazole Derivatives.

CompoundIonization Modem/z (Observed)Interpretation
3,5-dimethyl-1-phenyl-1H-pyrazoleESI173[M+H]⁺[9]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleESI203[M+H]⁺[9]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazoleESI203[M+H]⁺[9]
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazoleESI289[M+H]⁺[9]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazoleESI235[M+H]⁺[9]
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleESI279[M+H]⁺[9]
Experimental Protocol: Mass Spectrometry

This protocol provides a general procedure for the mass spectrometric analysis of pyrazole derivatives using ESI-MS.

1. Sample Preparation a. Prepare a stock solution of the pyrazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry Data Acquisition a. Instrument: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap). b. Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min. c. ESI Source Parameters (Typical):

  • Ionization Mode: Positive or negative, depending on the analyte.
  • Capillary Voltage: 3-5 kV
  • Nebulizing Gas Pressure: 20-40 psi
  • Drying Gas Flow: 5-10 L/min
  • Drying Gas Temperature: 250-350 °C d. Mass Analyzer Parameters:
  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
  • Acquisition Mode: Full scan for molecular weight determination. For fragmentation studies, use tandem MS (MS/MS) by selecting the precursor ion of interest.

3. Data Analysis a. Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). b. For HRMS data, calculate the elemental composition based on the exact mass. c. In MS/MS spectra, analyze the fragmentation pattern to deduce structural information.

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute infuse Infuse into ESI Source dilute->infuse ionize Ionization infuse->ionize analyze Mass Analysis (Full Scan / MS/MS) ionize->analyze detect Ion Detection analyze->detect mw_det Determine Molecular Weight detect->mw_det formula_confirm Confirm Molecular Formula (HRMS) mw_det->formula_confirm frag_analysis Analyze Fragmentation Pattern mw_det->frag_analysis structure_info Gain Structural Information frag_analysis->structure_info

Caption: Workflow for mass spectrometry analysis of pyrazoles.

Integrated Approach for Structural Elucidation

For novel pyrazole derivatives, a combined analytical approach utilizing both NMR and MS is highly recommended for unambiguous structure determination.

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy synthesis Synthesized Pyrazole Derivative ms_analysis MS Analysis synthesis->ms_analysis nmr_1d 1D NMR (1H, 13C) synthesis->nmr_1d mw_formula Molecular Weight & Formula ms_analysis->mw_formula structure Final Structure Elucidation mw_formula->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d connectivity Connectivity & Environment nmr_2d->connectivity connectivity->structure

Caption: Integrated workflow for pyrazole structure elucidation.

References

Application Notes and Protocols for Developing Pyrazole-Based Probes for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of pyrazole-based chemical probes for activity-based protein profiling (ABPP) and chemoproteomic studies. The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, and its adaptation into chemical probes allows for the investigation of enzyme function, target identification, and drug selectivity profiling directly in complex biological systems.[1][2]

Introduction to Pyrazole-Based Probes in Proteomics

Pyrazole-based compounds have emerged as a cornerstone in the development of targeted therapies, with numerous FDA-approved kinase inhibitors featuring this heterocyclic core.[1] Their utility extends beyond therapeutics into the realm of chemical biology as versatile scaffolds for chemical probes. These probes are indispensable tools in proteomics, enabling the direct assessment of the functional state of enzymes in their native environment.[3]

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs such probes to covalently label active enzymes. This approach provides a direct measure of enzyme activity, a parameter not accessible through traditional protein abundance measurements. Pyrazole-based probes, typically designed as activity-based probes (ABPs), consist of three key components:

  • A Pyrazole Scaffold: This recognition element provides affinity and selectivity for the target protein family, often kinases.

  • A Reactive Group (Warhead): This electrophilic group forms a covalent bond with a nucleophilic residue in the active site of the target enzyme, enabling irreversible labeling.

  • A Reporter Tag: This is typically a bioorthogonal handle, such as a terminal alkyne or azide, which allows for downstream detection and enrichment via click chemistry.[3]

Synthesis of Pyrazole-Based Probes

The synthesis of pyrazole-based probes involves the functionalization of a pyrazole core with a reactive group and a reporter tag. A common strategy is to incorporate a terminal alkyne for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

General Synthesis Scheme

A representative synthesis of a pyrazole-alkyne probe can be achieved through a multi-step process. The following is a generalized protocol based on established pyrazole synthesis methodologies.

Protocol 1: Synthesis of a Pyrazole-Alkyne Probe

  • Synthesis of the Pyrazole Core: A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

  • Functionalization with a Linker and Reporter Tag: The pyrazole core can be functionalized at various positions. For instance, a Sonogashira coupling reaction can be employed to introduce an alkyne-containing linker to a halogenated pyrazole precursor.[5]

  • Introduction of the Reactive Group: A reactive group, such as an acrylamide or a fluorophosphonate, can be incorporated to enable covalent modification of the target protein. This is often the final step in the synthesis.

Example Synthetic Pathway:

A 1,3-Dicarbonyl C Pyrazole Core A->C B Hydrazine B->C D Halogenated Pyrazole C->D Halogenation F Pyrazole-Alkyne D->F Sonogashira Coupling E Terminal Alkyne E->F H Final Pyrazole-Alkyne Probe F->H Coupling G Reactive Group Precursor G->H

Caption: Generalized synthetic workflow for a pyrazole-alkyne probe.

Application in Proteomics: Activity-Based Protein Profiling (ABPP)

Pyrazole-based probes are powerful tools for ABPP, enabling the identification and quantification of active enzymes in complex proteomes. The general workflow for a competitive ABPP experiment is outlined below.

Experimental Workflow

The following diagram illustrates the key steps in a competitive ABPP experiment designed to identify the targets of a pyrazole-based inhibitor.

A Proteome (Cell Lysate) B Incubate with Pyrazole-based Inhibitor (or DMSO control) A->B C Add Pyrazole-Alkyne Probe B->C D Click Chemistry (e.g., with Azide-Biotin) C->D E Protein Enrichment (Streptavidin beads) D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: Workflow for competitive ABPP using a pyrazole-alkyne probe.

Detailed Protocols

Protocol 2: Cell Lysate Preparation

  • Culture cells to the desired confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

Protocol 3: Competitive ABPP and Click Chemistry

  • Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.

  • Pre-incubate the lysate with the pyrazole-based inhibitor at various concentrations (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Add the pyrazole-alkyne probe to a final concentration of 1-10 µM and incubate for another 30 minutes at 37°C.

  • Perform the click chemistry reaction by adding the following reagents in order: azide-biotin tag (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and copper(II) sulfate (1 mM).[2][6][7]

  • Incubate the reaction for 1 hour at room temperature.[4]

Protocol 4: Protein Enrichment and Preparation for Mass Spectrometry

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

  • Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, followed by PBS) to remove non-specifically bound proteins.

  • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

Data Presentation and Analysis

Quantitative proteomics data from competitive ABPP experiments can reveal the potency and selectivity of pyrazole-based inhibitors. The data is typically presented in tables summarizing the identified protein targets and their corresponding IC50 values or displacement potencies.

Quantitative Data Tables

Table 1: Kinase Selectivity Profile of a Pyrrolo[3,4-c]pyrazole Inhibitor (Compound 39) [8]

Kinase TargetCellular IC50 (nM)
GSK3α2.8
GSK3β2.8
CDK5>1000
p38α>1000

Data synthesized from published literature showing high selectivity for GSK3 isoforms.[8]

Table 2: In Vitro Inhibitory Activity of Pyrazolo[3,4-g]isoquinolines [6][7]

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)CDK9 IC50 (nM)GSK3 IC50 (nM)
1b 57>1000>1000>1000
1c 66>1000>1000>1000
3a 167101>1000>1000
3c >1000218363218

Data extracted from a study on novel pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors.[6][7]

Visualization of Signaling Pathways

Pyrazole-based probes can be instrumental in elucidating signaling pathways by identifying the specific kinases involved. For example, pyrazole-based inhibitors have been extensively used to study the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and stress response.

MAPK Signaling Pathway

The following diagram illustrates a simplified MAPK signaling cascade, highlighting key kinases that are often targeted by pyrazole-based inhibitors.

cluster_0 Extracellular Signal cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C Activates D Raf C->D Activates E MEK1/2 D->E Phosphorylates F ERK1/2 E->F Phosphorylates G Transcription Factors F->G Phosphorylates H Gene Expression (Proliferation, Survival) G->H Regulates I Pyrazole-based Inhibitors I->D I->E I->F

Caption: Simplified MAPK signaling pathway with potential targets of pyrazole-based inhibitors.

Conclusion

Pyrazole-based chemical probes are powerful and versatile tools for modern proteomics research. Their modular nature allows for the tailored synthesis of probes with specific reactivity and reporting functions. The application of these probes in ABPP and chemoproteomics workflows provides invaluable insights into enzyme activity, target engagement, and the elucidation of complex signaling networks. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to develop and utilize pyrazole-based probes in their own studies.

References

Application Notes and Protocols for In Vivo Validation of Pyrazole Compound Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects. The successful translation of these promising in vitro findings into clinical applications hinges on rigorous in vivo validation using relevant animal models. These application notes provide detailed protocols and guidelines for assessing the efficacy of pyrazole compounds in preclinical animal studies, with a focus on cancer and inflammation models.

Core Principles of In Vivo Efficacy Testing:

The primary goal of in vivo efficacy studies is to determine whether a pyrazole compound can produce the desired therapeutic effect in a living organism. Key aspects to consider include the selection of an appropriate animal model that mimics the human disease, the determination of a safe and effective dose, and the use of relevant endpoints to measure efficacy.

I. In Vivo Models for Efficacy Evaluation

The choice of animal model is critical and depends on the therapeutic indication of the pyrazole compound.

1. Anti-inflammatory and Analgesic Models:

  • Carrageenan-Induced Paw Edema in Rodents: A widely used model for acute inflammation. Carrageenan injection in the paw induces a localized inflammatory response characterized by edema. The efficacy of the pyrazole compound is measured by its ability to reduce paw swelling.

  • Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis that shares many immunological and pathological features with the human disease. Efficacy is assessed by monitoring arthritis scores, joint swelling, and inflammatory markers.

  • Formalin-Induced Hyperalgesia and Hot-Plate Tests: These models are used to evaluate the analgesic properties of pyrazole compounds.

2. Anticancer Models:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This is the most common model to evaluate the anti-tumor activity of novel compounds. Tumor growth inhibition is the primary endpoint.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunocompromised mice. These models are believed to be more predictive of clinical outcomes.

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in the relevant tissue, closely mimicking human cancer progression.

II. Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of a pyrazole compound to reduce acute inflammation.

Materials:

  • Wistar rats (150-200 g)

  • Pyrazole compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-n: Test groups receiving different doses of the pyrazole compound.

  • Dosing: Administer the vehicle, positive control, or pyrazole compound orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Protocol 2: Evaluation of Anticancer Efficacy in a Subcutaneous Xenograft Model

Objective: To determine the in vivo anti-tumor activity of a pyrazole compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HT-29 for colon cancer)

  • Matrigel (optional)

  • Pyrazole compound

  • Vehicle for administration (e.g., a mixture of DMSO, PEG400, and saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

    • Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Positive control (standard-of-care chemotherapy)

      • Group 3-n: Test groups receiving different doses of the pyrazole compound.

  • Treatment:

    • Administer the pyrazole compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors and measure their final weight.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI).

    • Analyze differences in tumor volume and weight between groups using appropriate statistical methods.

III. Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.

Table 1: Anti-inflammatory Efficacy of Pyrazole Compound X in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Edema Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.48 ± 0.0543.5
Compound X100.55 ± 0.0635.3
Compound X300.42 ± 0.0450.6
Compound X1000.31 ± 0.0363.5

Table 2: Anticancer Efficacy of Pyrazole Compound Y in HT-29 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1520 ± 180-1.45 ± 0.15
5-Fluorouracil20780 ± 9548.70.72 ± 0.09
Compound Y25950 ± 11037.50.91 ± 0.11
Compound Y50610 ± 7559.90.58 ± 0.07
Compound Y100350 ± 4577.00.33 ± 0.04

IV. Visualization of Pathways and Workflows

Signaling Pathway:

Many anti-inflammatory pyrazole compounds, such as celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Some pyrazole derivatives also modulate other inflammatory pathways, including p38 MAPK and NF-κB.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2 Inhibition

Caption: COX-2 signaling pathway and its inhibition by a pyrazole compound.

Experimental Workflow:

The following diagram illustrates a typical workflow for the in vivo validation of a pyrazole compound's efficacy.

G cluster_preclinical Preclinical In Vivo Validation Workflow A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B C Animal Model Selection (e.g., Xenograft, Inflammation Model) B->C D Dose Range Finding & Toxicity Studies C->D E Efficacy Study (Treatment Period) D->E F Data Collection (e.g., Tumor Volume, Paw Edema) E->F H Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->H G Endpoint Analysis (e.g., Tumor Weight, Histology) F->G I Data Analysis & Reporting G->I H->I

Caption: Experimental workflow for in vivo validation of pyrazole compounds.

Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of pyrazole derivatives, specifically focusing on the potential anti-cancer properties of compounds structurally related to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While specific data for this exact molecule is limited in publicly available literature, extensive research on the closely related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold provides a strong foundation for its potential mechanism of action and experimental evaluation.

Studies on these analogs have identified significant antiproliferative activity in various cancer cell lines, particularly pancreatic cancer. The primary mechanism of action appears to be the modulation of critical cellular signaling pathways, including the mTORC1 pathway and autophagy, which are fundamental to cancer cell growth, survival, and resistance to therapy.[1]

Target Audience

These guidelines are intended for researchers and scientists in the fields of oncology, cell biology, and drug discovery who are interested in evaluating the therapeutic potential of novel pyrazole-based compounds.

Data Presentation

The following tables summarize the quantitative data obtained from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs, which can serve as a reference for designing experiments with this compound.

Table 1: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs

Compound ReferenceCancer Cell LineEC50 (µM)Notes
Compound 1 MIA PaCa-2 (Pancreatic)10Initial lead compound.[1]
Compound 22 MIA PaCa-2 (Pancreatic)< 1Submicromolar activity.[1]
Compound 23 MIA PaCa-2 (Pancreatic)< 1Submicromolar activity and good metabolic stability.[1]
Compound 22 ARPE-19 (Non-cancerous)47.9Indicates selectivity for cancer cells.[1]
Compound 23 ARPE-19 (Non-cancerous)7.1Indicates selectivity for cancer cells.[1]

Signaling Pathway

Research indicates that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs exert their anticancer effects by modulating the mTORC1 signaling pathway and the process of autophagy .[1] These compounds have been shown to reduce mTORC1 activity, which is a central regulator of cell growth and proliferation.[1] Furthermore, they disrupt the autophagic flux, a cellular recycling process that cancer cells can exploit to survive under stress.[1] Specifically, these compounds can increase basal autophagy but impair the clearance of autophagosomes under starvation conditions, leading to an accumulation of cellular stress and promoting cell death.[1]

mTORC1_Autophagy_Pathway Compound 3,5-Dimethyl-1-(2-methylbenzyl)- 1H-pyrazol-4-amine (Analog) mTORC1 mTORC1 Compound->mTORC1 inhibits Autophagic_Flux Autophagic Flux (Degradation) Compound->Autophagic_Flux disrupts P70S6K p70S6K mTORC1->P70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation inhibits Protein_Synthesis Protein Synthesis & Cell Growth P70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Autophagosome_Formation->Autophagic_Flux Cell_Death Cancer Cell Death Autophagic_Flux->Cell_Death leads to

Caption: Proposed signaling pathway of pyrazole analogs in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, MDA-MB-468) and a non-cancerous control cell line (e.g., AGO1522).[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compound (this compound) dissolved in DMSO.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its EC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.

Materials:

  • Cancer cell line of interest.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-LC3B, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow Start Start: Cancer Cell Lines Compound_Prep Prepare Test Compound (this compound) Start->Compound_Prep Cell_Treatment Cell Treatment Compound_Prep->Cell_Treatment MTT Cell Viability Assay (MTT) Cell_Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Treatment->Apoptosis Western_Blot Western Blotting Cell_Treatment->Western_Blot EC50 Determine EC50 MTT->EC50 Results Data Analysis and Interpretation EC50->Results Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Flow_Cytometry->Results Pathway_Analysis Signaling Pathway Analysis (mTORC1, Autophagy) Western_Blot->Pathway_Analysis Pathway_Analysis->Results

Caption: General workflow for evaluating the anticancer effects of the compound.

Conclusion

The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold, a close analog of this compound, demonstrates significant potential as an anticancer agent, particularly for pancreatic cancer. Its mechanism of action, involving the inhibition of the mTORC1 pathway and disruption of autophagy, presents a promising avenue for therapeutic intervention. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound and other related pyrazole derivatives in various cancer cell line models. Further investigations are warranted to fully elucidate the structure-activity relationship and therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Testing Pyrazole Compounds in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pre-clinical evaluation of novel pyrazole compounds for their anti-inflammatory properties. The following protocols detail the necessary steps for in vitro and in vivo assays to determine the efficacy and mechanism of action of these compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. Pyrazole-containing compounds have emerged as a significant class of anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators.[1][2][3] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[4] This document outlines a standardized workflow for the screening and characterization of pyrazole derivatives as potential anti-inflammatory drugs.

Experimental Workflow

The following diagram outlines the general workflow for testing the anti-inflammatory potential of pyrazole compounds, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_2 Data Analysis & Lead Optimization A Compound Synthesis & Characterization B COX-1/COX-2 Inhibition Assay A->B C Nitric Oxide Synthase (iNOS) Inhibition Assay A->C D LPS-Induced Cytokine Production Assay (e.g., RAW 264.7 cells) A->D E Carrageenan-Induced Paw Edema Model B->E G Determine IC50/EC50 Values B->G C->G F LPS-Induced Cytokine Production D->F Promising Candidates D->G E->G F->G H Assess Selectivity Index (COX-2/COX-1) G->H I Structure-Activity Relationship (SAR) Studies H->I I->A Optimization

Caption: Experimental workflow for screening pyrazole compounds.

Key Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many pyrazole compounds are attributed to their inhibition of the COX enzymes, which are central to the inflammatory cascade.

membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_homeo Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) cox1->pgs_homeo pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam nsaids Non-selective NSAIDs (e.g., Phenylbutazone) nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) cox2_inhibitors->cox2 Inhibit

Caption: The role of COX enzymes in the inflammatory pathway.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX activity assay kits and is designed to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[4]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test pyrazole compounds dissolved in DMSO

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.

  • Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells with a known inhibitor as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[4]

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

In Vitro Nitric Oxide (NO) Synthase Inhibition Assay

This assay determines the ability of pyrazole compounds to inhibit the activity of different nitric oxide synthase (NOS) isoforms, particularly the inducible NOS (iNOS).

Materials:

  • Purified iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) isoforms

  • L-Arginine (substrate)

  • NADPH

  • Assay buffer

  • Griess Reagent (for colorimetric detection of nitrite)

  • Test pyrazole compounds dissolved in DMSO

  • Known NOS inhibitors (e.g., L-NIL for iNOS, L-NAME for non-selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, combine the assay buffer, NADPH, and the respective NOS enzyme (iNOS, eNOS, or nNOS).

    • Add the diluted test compound or a known inhibitor.

    • Initiate the reaction by adding L-Arginine.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction and add Griess Reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite produced is proportional to NOS activity.

Data Analysis:

  • Calculate the percent inhibition of NOS activity for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting percent inhibition against the log concentration of the test compound.

In Vitro LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay evaluates the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5][6]

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole compounds dissolved in DMSO

  • MTT reagent for cell viability assay

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle-treated, non-stimulated control and an LPS-stimulated control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[7]

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Data Analysis:

  • Calculate the concentration of each cytokine from the standard curve.

  • Determine the percent inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.

  • Calculate the IC50 values for the inhibition of each cytokine.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazole-based compounds and other known inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib150.04375
PhenylbutazoneVaries (non-selective)Varies (non-selective)~1
SC-558100.0053>1900
Compound 5f[5]14.341.509.56
Compound 6f[5]9.561.158.31
Compound 5u[8]130.151.7972.73
Compound 5s[8]183.152.5172.95

Data compiled from multiple sources.[4][5][8] Note that assay conditions can vary between studies.

Table 2: In Vitro Nitric Oxide Synthase (NOS) Inhibitory Activity of Pyrazole Compounds

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)
1H-Pyrazole-1-carboxamidine HCl (PCA)0.20.20.2
3-Methyl-PCA5--
4-Methyl-PCA2.4--
N(G)-methyl-L-arginine (NMA)6--

Data from Southan et al. (1997).[9][10] '-' indicates data not available.

In Vivo Anti-inflammatory Models

Promising compounds from in vitro assays should be further evaluated in in vivo models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Procedure:

  • Fast animals overnight.

  • Administer the test pyrazole compound or vehicle orally or intraperitoneally. A known anti-inflammatory drug like celecoxib or diclofenac sodium is used as a positive control.[11]

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Induced Cytokine Production in Mice

This model assesses the in vivo efficacy of compounds in reducing systemic inflammation.[12]

Procedure:

  • Administer the test pyrazole compound or vehicle to mice.

  • After 1 hour, inject a single intraperitoneal dose of LPS.[12]

  • After a specified time (e.g., 2 hours), collect blood samples.[12]

  • Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[12]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of pyrazole compounds as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize novel drug candidates with improved efficacy and safety profiles.

References

Application of Pyrazole Derivatives in Structure-Activity Relationship (SAR) Studies for EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of pyrazole derivatives in structure-activity relationship (SAR) studies, with a specific focus on their application as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This document includes detailed experimental protocols, quantitative SAR data presentation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[][4] Their synthetic tractability makes them ideal candidates for the generation of compound libraries for SAR studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]

Pyrazole Derivatives as EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[6] Consequently, EGFR has emerged as a major target for anticancer drug development.[7] Pyrazole-based compounds have been successfully developed as potent EGFR inhibitors, forming the basis for extensive SAR studies aimed at improving their therapeutic index.[8][9]

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[4][10] Small molecule inhibitors, including pyrazole derivatives, typically target the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Extracellular Domain Transmembrane Domain Kinase Domain Ligand->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->EGFR Inhibits (ATP-binding site)

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based EGFR Inhibitors

A typical SAR study involves the systematic modification of a lead compound's structure to understand the impact of these changes on its biological activity. The workflow for such a study is outlined below.

SAR_Workflow Lead_Identification Lead Compound Identification Library_Design Design of Pyrazole Derivative Library Lead_Identification->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Biological_Screening In Vitro Biological Screening (e.g., EGFR Kinase Assay) Synthesis->Biological_Screening Data_Analysis SAR Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization (Iterative Design) Data_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterate ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies

References

Application Notes and Protocols for Assessing the Cytotoxicity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole compounds are a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1] A critical initial step in the development of pyrazole-based anticancer agents is the thorough in vitro evaluation of their cytotoxic potential. This document provides detailed application notes and experimental protocols for commonly employed methods to assess the cytotoxicity of pyrazole derivatives.

Key Cytotoxicity Assays

Several robust and reproducible in vitro assays are utilized to determine the cytotoxic effects of novel compounds. These assays measure various cellular parameters, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). The most common assays for evaluating pyrazole compound cytotoxicity include:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[1]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[2][3]

  • Apoptosis Assays (Annexin V/Propidium Iodide): Differentiates between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of key executioner enzymes in the apoptotic cascade.

Data Presentation: In Vitro Cytotoxicity of Pyrazoles

The following tables summarize the cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative (3f)MDA-MB-46814.97 (24h)[4]
Pyrazole Derivative (3f)MDA-MB-4686.45 (48h)[4]
Paclitaxel (Reference)MDA-MB-46849.90 (24h)[4]
Paclitaxel (Reference)MDA-MB-46825.19 (48h)[4]
Pyrazole-Oxindole (6h)Jurkat4.36[5]
Pyrazole-Oxindole (6j)Jurkat7.77[5]
Pyrazole Compound 1A549613.22[6]
Pyrazole Compound 2A549220.20[6]

Table 2: Cytotoxicity of Pyrazole-Based LDH Inhibitors

CompoundCell LineLactate Production IC50 (µM)Cytotoxicity IC50 (µM)Reference
3A673< 41-30[7]
60A673< 41-30[7]
61A673< 41-30[7]
62A673< 41-30[7]
63A673< 41-30[7]
3MiaPaCa-2< 41-30[7]
60MiaPaCa-2< 41-30[7]
61MiaPaCa-2< 41-30[7]
62MiaPaCa-2< 41-30[7]
63MiaPaCa-2< 41-30[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[1][8]

  • Cell culture medium appropriate for the cell line

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1]

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 570 nm[9]

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1][9]

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[1][10]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[10] Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed_cells->adhere treat Add Pyrazole Compounds (Various Concentrations) adhere->treat incubate_treatment Incubate (24-72h) treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50

General workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] The assay quantifies this extracellular LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the amount of LDH released and indicative of cytotoxicity.[3]

Materials:

  • LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm[3]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[3]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each sample well and mix gently.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm.[3]

Data Analysis:

  • Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction Reaction cluster_analysis Analysis seed_treat Seed & Treat Cells with Pyrazole Compounds controls Prepare Spontaneous & Max Release Controls centrifuge Centrifuge Plate controls->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reaction_mix Add Reaction Mixture transfer->add_reaction_mix incubate Incubate (30 min) add_reaction_mix->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance (490 nm & 680 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.

Signaling Pathways in Pyrazole-Induced Cytotoxicity

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Studies have shown that some pyrazole compounds can induce apoptosis by:

  • Increasing the expression of the pro-apoptotic protein Bax.[11]

  • Decreasing the expression of the anti-apoptotic protein Bcl-2.[11]

  • Activating caspase-3, a key executioner caspase.[4]

  • Inducing the cleavage of caspase-8, caspase-9, and PARP-1.[11][12]

  • Generating reactive oxygen species (ROS).[4]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway pyrazole Pyrazole Compound bax Bax ↑ pyrazole->bax bcl2 Bcl-2 ↓ pyrazole->bcl2 death_receptor Death Receptors pyrazole->death_receptor mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Simplified signaling pathway of pyrazole-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low or no yield of my desired N-alkylated pyrazole?

A: Low or no product yield in the N-alkylation of pyrazoles can arise from several factors. A systematic approach to troubleshooting this issue is crucial.[1]

  • Re-evaluate Your Base: The base is essential for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough for the chosen alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.[1]

  • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. It is critical to ensure that all reagents and solvents are anhydrous.[1]

  • Stoichiometry: A slight excess of the base is often beneficial for driving the reaction to completion.[1]

  • Solubility Issues: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1]

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase reactivity.[1]

Q2: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?

A: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2).[2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[2][3] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[2]

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. The bulkiness of both the substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are primary determinants.[2]

  • Reaction Conditions: The choice of base and solvent can significantly influence regioselectivity. For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[1][2]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]

  • Specialized Reagents: Sterically demanding alkylating agents, such as α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2][4][5]

Q3: My N1 and N2 isomers are difficult to separate by column chromatography. What can I do?

A: The similar polarities of N1 and N2 isomers can make their separation challenging.[1] If optimizing chromatographic conditions (e.g., trying different solvent systems or stationary phases) is unsuccessful, consider modifying the synthetic strategy to favor the formation of a single isomer, as discussed in the regioselectivity section above.

Q4: I am observing the formation of a dialkylated quaternary salt. How can I prevent this?

A: The formation of a dialkylated quaternary salt can occur if the N-alkylated pyrazole product is more nucleophilic than the starting pyrazole, or if an excess of the alkylating agent is used.

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Reduce Temperature: Performing the reaction at a lower temperature can help to minimize over-alkylation.[2]

Troubleshooting Guide

This flowchart provides a systematic approach to troubleshooting common issues during the N-alkylation of pyrazoles.

Troubleshooting_N_Alkylation start Start: N-Alkylation of Pyrazole problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes poor_regio Poor Regioselectivity problem->poor_regio Yes dialkylation Dialkylation Observed problem->dialkylation Yes separation_issue Isomer Separation Difficulty problem->separation_issue Yes success Successful Reaction problem->success No check_base Check Base: - Strength (e.g., NaH > K2CO3) - Stoichiometry (slight excess) - Anhydrous Conditions low_yield->check_base modify_sterics Modify Sterics: - Bulky pyrazole substituent - Bulky alkylating agent poor_regio->modify_sterics control_stoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. of  alkylating agent dialkylation->control_stoichiometry revisit_synthesis Revisit Synthesis: - Aim for single isomer synthesis - Derivatize for better separation separation_issue->revisit_synthesis check_solvent Check Solvent: - Anhydrous? - Solubility of reactants? (Consider DMF, DMSO) check_base->check_solvent check_alkylating_agent Check Alkylating Agent: - Reactivity (I > Br > Cl) - Purity check_solvent->check_alkylating_agent optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time check_alkylating_agent->optimize_conditions change_base_solvent Change Base/Solvent: - NaH/THF for N1 - K2CO3/DMSO for N1 modify_sterics->change_base_solvent use_catalyst Consider Catalyst: - Mg-based for N2 change_base_solvent->use_catalyst slow_addition Slow Addition of Alkylating Agent control_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp

Caption: Troubleshooting workflow for N-alkylation of pyrazoles.

Data Presentation: Reaction Condition Comparison

The following table summarizes common reaction conditions for the N-alkylation of pyrazoles to guide optimization.

BaseSolventAlkylating AgentTypical TemperatureTypical TimePredominant Isomer
K₂CO₃DMSOAlkyl HalideRoom Temp. - 80°C2 - 24 hN1 (less hindered)
NaHTHFAlkyl Halide0°C - Reflux2 - 16 hN1 (less hindered)
Cs₂CO₃DMFAlkyl HalideRoom Temp.12 - 24 hN1 (less hindered)
KOH[BMIM][BF₄]1-Bromobutane80°C2 hN/A (symm. pyrazole)
Camphorsulfonic Acid1,2-DCETrichloroacetimidateReflux4 - 24 hSterically controlled

Experimental Protocols

Standard Protocol for N1-Alkylation of a Pyrazole using NaH in DMF

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[6]

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[6]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.[6]

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.

General Reaction Pathway

The following diagram illustrates the general mechanism for the N-alkylation of a pyrazole under basic conditions.

Caption: General mechanism of pyrazole N-alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[2]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[2]

FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can significantly influence the isomer ratio. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote high regioselectivity.

  • pH Control: The acidity or basicity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack.[3] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2][3]

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group will be more reactive.

FAQ 3: The reaction mixture has turned a dark color. Is this normal and how can I purify my product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2]

Purification Strategies for Colored Impurities:

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.

  • Recrystallization: This is an effective method for purification.[2] Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazole derivatives.[2]

FAQ 4: My pyrazole amine is difficult to purify by column chromatography. What are some alternative methods?

If standard silica gel chromatography is not effective, consider the following:

  • Acid-Base Extraction: Pyrazole compounds are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Recrystallization: As mentioned previously, this is a powerful purification technique for solid compounds.[4]

  • Deactivated Silica Gel: For basic compounds that may interact strongly with acidic silica gel, using deactivated silica gel (e.g., treated with triethylamine) can improve chromatographic performance.

Data Presentation

Table 1: Effect of Reaction Conditions on Knorr Pyrazole Synthesis Yield

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux1~95[5]
AcetylacetoneHydrazine hydrateAcetic Acid1-Propanol1001High[6]
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol1001High[6]

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Synthesis MethodReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
ConventionalPhenyl-1H-pyrazoles--752 hours72-90[7]
Microwave-AssistedPhenyl-1H-pyrazoles--605 minutes91-98[7]
ConventionalChalcone and hydrazine hydrateAcetic AcidAcetic Acid~118 (Reflux)6.5 hours"Excellent"[8]
Microwave-AssistedChalcone and hydrazine hydrateAcetic AcidEthanolNot specified1 minute"Efficient"[8]

Table 3: Optimization of Copper-Catalyzed N-Arylation of Pyrazole

Aryl HalideBaseLigandSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneK3PO4DiamineToluene11024Good[9]
BromobenzeneK3PO4DiamineToluene11024Good[9]
IodobenzeneKOtBu-Toluene1801896 (conversion)[10]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is adapted from a procedure for the synthesis of a pyrazolone from a β-ketoester.[6]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)[1]

  • 1-Propanol (3 mL)[1]

  • Glacial acetic acid (3 drops)[1]

Procedure:

  • Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel.[1]

  • Add 1-propanol and glacial acetic acid to the mixture.[1]

  • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]

  • Allow the mixture to cool to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[1]

Protocol 2: Copper-Diamine-Catalyzed N-Arylation of Pyrazole

This is a general procedure for the N-arylation of nitrogen heterocycles.[11]

Materials:

  • CuI (5-10 mol%)

  • Pyrazole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Base (e.g., K3PO4, 2.1 equiv)

  • Diamine ligand (10-20 mol%)

  • Solvent (e.g., Toluene, 1 mL)

Procedure:

  • To a resealable Schlenk tube, add CuI, pyrazole, and the base.

  • Evacuate and back-fill the tube with argon (repeat twice).

  • Add the aryl halide, diamine ligand, and solvent under a stream of argon.

  • Seal the tube and immerse it in a preheated oil bath at 110°C for 24 hours with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Visualizations

Knorr_Pyrazole_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_purification Purification 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Combine Reactants, Solvent, and Catalyst 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heat Reaction Mixture (e.g., 100°C) Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Precipitation Add Water to Precipitate Product Monitoring->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Drying Air Dry the Product Filtration->Drying Purification Recrystallization or Column Chromatography Drying->Purification Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Stoichiometry Verify Reaction Stoichiometry Purity->Stoichiometry [Pure] Impure Use Pure/Fresh Reagents Purity->Impure [Impure] Conditions Optimize Reaction Conditions Stoichiometry->Conditions [Correct] AdjustStoichiometry Adjust Reactant Ratios (e.g., excess hydrazine) Stoichiometry->AdjustStoichiometry [Incorrect] SideReactions Investigate Side Reactions Conditions->SideReactions [Optimized] OptimizeParams Adjust Temperature, Time, Solvent, pH Conditions->OptimizeParams [Suboptimal] AnalyzeByproducts Identify Byproducts (e.g., regioisomers) SideReactions->AnalyzeByproducts [Suspected]

References

Technical Support Center: Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.

Synthesis Overview

The synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is typically achieved in a three-step process. The initial step involves the synthesis of the pyrazole core, 1-benzyl-3,5-dimethyl-1H-pyrazole, through a condensation reaction. This is followed by nitration at the C4 position and subsequent reduction of the nitro group to the desired amine.

Synthesis Workflow

cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Benzylhydrazine C 1-benzyl-3,5-dimethyl-1H-pyrazole A->C Condensation B Acetylacetone B->C E 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole C->E Electrophilic Aromatic Substitution D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine E->G Reduction of Nitro Group F Reducing Agent (e.g., SnCl2 or H2/Pd) F->G

Caption: Overall synthetic pathway for 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield in the initial pyrazole synthesis (Step 1)?

A1: Low yields in the Knorr pyrazole synthesis are often due to incomplete reaction or the formation of side products. Key factors to consider are reaction time, temperature, and the choice of catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause degradation of the product. The use of a catalytic amount of acid, such as acetic acid, can facilitate the reaction.

Q2: I am observing multiple spots on my TLC after the nitration step (Step 2). What are the likely impurities?

A2: The formation of multiple products during nitration can indicate over-nitration or the formation of regioisomers. While the C4 position of the 3,5-dimethylpyrazole is the most electronically favorable for nitration, harsh reaction conditions (e.g., high temperature or excessively strong nitrating agents) can lead to the formation of dinitro products or oxidation of the benzyl group. It is also possible to have some unreacted starting material. Careful control of the reaction temperature, typically by using an ice bath during the addition of the nitrating agent, is critical.

Q3: The reduction of the nitro group (Step 3) is sluggish or incomplete. What can I do?

A3: Incomplete reduction can be caused by several factors, including an inactive catalyst, insufficient reducing agent, or poor reaction conditions. If using catalytic hydrogenation (H₂/Pd), ensure the catalyst is not poisoned and that there is adequate hydrogen pressure. For reductions with metals in acidic media (e.g., SnCl₂ in HCl), ensure the metal is activated and that the acid concentration is appropriate. Increasing the reaction time or temperature may also drive the reaction to completion. Monitoring by TLC is essential to determine the endpoint of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of 1-benzyl-3,5-dimethyl-1H-pyrazole (Step 1)
Potential Cause Troubleshooting Strategy
Incomplete reaction- Monitor the reaction progress using TLC until the starting materials are no longer visible.- Increase the reaction time or temperature as needed. Consider refluxing in a suitable solvent like ethanol.
Suboptimal catalyst- Ensure a catalytic amount of a suitable acid (e.g., glacial acetic acid) is used to facilitate the condensation.
Side reactions- Control the reaction temperature to minimize the formation of byproducts. Overheating can lead to decomposition.
Work-up losses- Ensure complete extraction of the product from the aqueous layer during work-up. Use an appropriate organic solvent like ether or ethyl acetate.[1]
Issue 2: Poor Selectivity or Low Yield in Nitration (Step 2)
Potential Cause Troubleshooting Strategy
Over-nitration- Carefully control the reaction temperature, maintaining it at 0-5 °C during the addition of the nitrating agent.[2] - Use a milder nitrating agent if over-nitration persists.
Incomplete nitration- Ensure the nitrating agent is of sufficient concentration and that the reaction is stirred efficiently.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC.
Acid-catalyzed side reactions- Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Excess acid can lead to sulfonation or other side reactions.
Issue 3: Inefficient Reduction of the Nitro Group (Step 3)
Potential Cause Troubleshooting Strategy
Inactive catalyst (H₂/Pd)- Use fresh, high-quality palladium on carbon. Ensure the catalyst is not exposed to air for extended periods.- Ensure the reaction system is properly purged with an inert gas before introducing hydrogen.
Insufficient reducing agent- Use a sufficient excess of the reducing agent (e.g., SnCl₂ or NaBH₄). The stoichiometry should be carefully calculated.
Incomplete reaction- Increase the reaction time and/or temperature. For catalytic hydrogenation, ensure adequate hydrogen pressure.- Monitor the reaction by TLC to confirm the disappearance of the starting nitro compound.
Product degradation- Some amino pyrazoles can be sensitive to oxidation. Work-up the reaction under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole

This procedure is adapted from the synthesis of similar pyrazole derivatives.[3]

  • To a solution of benzylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Ratio Typical Yield
Benzylhydrazine1.0\multirow{2}{*}{70-91%[3]}
Acetylacetone1.1
Protocol 2: Nitration of 1-benzyl-3,5-dimethyl-1H-pyrazole

This is a general procedure for the nitration of pyrazoles.[4]

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.

  • Slowly add the 1-benzyl-3,5-dimethyl-1H-pyrazole to the cold acid mixture with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) while keeping the temperature low.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Reactant Conditions Typical Yield
1-benzyl-3,5-dimethyl-1H-pyrazoleHNO₃/H₂SO₄, 0 °C to RT76% (for 3,5-dimethylpyrazole)[4]
Protocol 3: Reduction of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

A common method for the reduction of nitroarenes is using tin(II) chloride.[5][6]

  • Dissolve the 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) to precipitate tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Reducing Agent Conditions Typical Yield
SnCl₂·2H₂O / HClReflux in EthanolModerate to good[5][6]
H₂ / Pd on CarbonRT, H₂ atmosphereHigh

Logical Troubleshooting Workflow

Start Low Yield of Final Product Step1 Check Yield of Step 1 (Pyrazole Synthesis) Start->Step1 Step2 Check Yield of Step 2 (Nitration) Step1->Step2 Good Troubleshoot1 Troubleshoot Step 1: - Reaction Time/Temp - Catalyst - Work-up Step1->Troubleshoot1 Low Step3 Check Yield of Step 3 (Reduction) Step2->Step3 Good Troubleshoot2 Troubleshoot Step 2: - Temperature Control - Nitrating Agent - Side Reactions Step2->Troubleshoot2 Low Troubleshoot3 Troubleshoot Step 3: - Reducing Agent/Catalyst - Reaction Conditions - Product Stability Step3->Troubleshoot3 Low End Optimized Yield Step3->End Good Troubleshoot1->Step2 Troubleshoot2->Step3 Troubleshoot3->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Addressing Solubility Challenges of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with pyrazole kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole kinase inhibitors exhibit poor aqueous solubility?

A1: Pyrazole kinase inhibitors often target the ATP-binding pocket of kinases, which is characteristically hydrophobic. To achieve high binding affinity, these inhibitor molecules are designed with significant lipophilic (fat-soluble) properties, leading to low aqueous solubility. Many of these compounds are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV drugs, signifying low solubility and variable permeability.[1][2][3] The pyrazole ring itself, while a versatile scaffold in kinase inhibitor design, can contribute to the overall lipophilicity of the molecule.[4]

Q2: My pyrazole kinase inhibitor precipitates out of solution when I dilute my DMSO stock with an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Your inhibitor is highly soluble in the organic solvent DMSO, but its solubility is significantly lower in the aqueous buffer. When the DMSO stock is diluted, the concentration of the inhibitor may exceed its solubility limit in the final aqueous environment, causing it to precipitate.

To prevent this, you can try the following:

  • Lower the final concentration: Ensure the final concentration of the inhibitor in your assay is below its aqueous solubility limit.

  • Use a co-solvent: Incorporate a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final buffer to increase the inhibitor's solubility.

  • Incorporate surfactants: Adding a small amount of a biocompatible surfactant, like Tween-80 or Polysorbate 80, can help to maintain the inhibitor in solution by forming micelles.

  • pH adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer to a range where the molecule is more soluble can be effective.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my pyrazole kinase inhibitor?

A3: Yes, poor solubility can lead to inconsistent results in cell-based assays. If the inhibitor precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to underestimation of the compound's potency and unreliable dose-response curves. It is crucial to ensure your inhibitor is fully dissolved in the culture medium at the tested concentrations. Visual inspection of the medium for any signs of precipitation is recommended.

Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble pyrazole kinase inhibitors for in vivo studies?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of these compounds:

  • Co-solvent systems: Using a mixture of solvents like DMSO, PEG400, and water can improve solubility for oral gavage.[5][6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form in the gastrointestinal tract.

  • Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.[7][8][9][10]

  • Solid dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[11][12][13][14][15][16]

  • Cyclodextrin complexation: Encapsulating the inhibitor within a cyclodextrin molecule can increase its aqueous solubility.[5][17]

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Buffers
Symptom Possible Cause Suggested Solution
Cloudiness or visible particles upon dilution of DMSO stock.Exceeding the aqueous solubility limit of the compound.1. Decrease the final concentration of the inhibitor.2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your assay).3. Introduce a co-solvent like ethanol or PEG400 to the aqueous buffer.4. Add a surfactant such as Tween-80 (typically at 0.1-1%) to the buffer.
Precipitate forms over time during incubation.Compound is not stable in the aqueous buffer at the experimental temperature.1. Prepare fresh solutions immediately before use.2. Assess the stability of the compound in the buffer at the intended temperature and duration.3. Consider using a different buffer system or adjusting the pH.
Issue: Low or Variable Bioavailability in Animal Studies
Symptom Possible Cause Suggested Solution
Low plasma exposure after oral administration.Poor dissolution of the compound in the gastrointestinal tract.1. Formulate the compound as a nanosuspension to increase dissolution rate.2. Prepare a solid dispersion of the inhibitor with a hydrophilic polymer.3. Utilize a lipid-based formulation (e.g., SEDDS).4. Increase the solubility in the dosing vehicle using co-solvents and surfactants.
High variability in plasma concentrations between animals.Inconsistent dissolution and absorption. Food effects.1. Ensure a homogenous and stable formulation is administered.2. Administer the formulation at a consistent time relative to feeding to minimize food effects.3. Consider a formulation strategy that provides more consistent absorption, such as a nanosuspension or a solid dispersion.

Data Presentation: Solubility of Pyrazole Kinase Inhibitors

The following tables summarize the solubility of selected pyrazole kinase inhibitors in various solvents and the impact of different formulation strategies.

Table 1: Solubility of Ruxolitinib in Common Solvents

SolventSolubility (mg/mL)Reference
DMSO~5 - 28[2][5][18]
Ethanol~13 - 15 (with warming)[2][5][18]
Dimethylformamide (DMF)~5[2]
1:1 Ethanol:PBS (pH 7.2)~0.5[2][5]
WaterSparingly soluble/Insoluble[5][19]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08[19]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08[19]

Table 2: Impact of Formulation on Gefitinib Solubility

FormulationSolubility EnhancementReference
Nanosuspension in Purified WaterHigher than pure Gefitinib[7]
Nanosuspension (in 0.1 N HCl)~2.4-fold increase[8]
Nanosuspension (in PBS 6.8)~3.4-fold increase[8]
Solid Dispersion with Soluplus + PEG 4000Significant enhancement[12]

Table 3: Impact of Formulation on Erlotinib Dissolution

FormulationDissolution EnhancementReference
Solid Dispersion with Poloxamer 188 (1:5 w/w)~90% release in 0.1N HCl[11]
Inclusion Complex with RAMEB-CD~2.5-fold increase at 10 minutes[17]
Amorphous Solid Dispersion with HPMC-AS-LEnhanced solubility and reduced crystallization[20]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Kinase Inhibitor Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazole kinase inhibitors.

Materials:

  • Pyrazole kinase inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole kinase inhibitor based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5][6]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[5][6]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[5][6]

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol provides a general workflow for preparing a nanosuspension of a poorly soluble pyrazole kinase inhibitor.

Materials:

  • Pyrazole kinase inhibitor

  • Stabilizer (e.g., Lecithin, Poloxamer 188)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of a Pre-suspension: Disperse the pyrazole kinase inhibitor in an aqueous solution containing a suitable stabilizer.

  • High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization. The number of cycles and the homogenization pressure are critical parameters that need to be optimized for each compound.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer. The goal is to achieve a narrow size distribution in the nanometer range.

  • Characterization: Further characterize the nanosuspension for properties such as zeta potential (to assess stability), crystallinity (using XRD), and morphology (using SEM or TEM).

  • Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized to a powder form, which can be reconstituted before use.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to disperse the drug in a hydrophilic carrier at the molecular level.

Materials:

  • Pyrazole kinase inhibitor

  • Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)

  • Volatile solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the pyrazole kinase inhibitor and the hydrophilic carrier in a suitable volatile solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This leaves a solid mass where the drug is dispersed within the carrier.

  • Pulverization and Sieving: Pulverize the resulting solid mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug (using DSC and XRD) and to assess its dissolution properties.

Visualizations

Signaling Pathways

The following diagrams illustrate simplified representations of key signaling pathways often targeted by pyrazole kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription\nFactors Pyrazole\nKinase Inhibitor Pyrazole Kinase Inhibitor Pyrazole\nKinase Inhibitor->EGFR Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription\nFactors->Gene Expression\n(Proliferation, Survival)

Caption: Simplified EGFR signaling pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Expression\n(Inflammation, Immunity) Gene Expression (Inflammation, Immunity) STAT Dimer->Gene Expression\n(Inflammation, Immunity) Translocation Pyrazole\nKinase Inhibitor Pyrazole Kinase Inhibitor Pyrazole\nKinase Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) AKT AKT PI3K->AKT AKT->Gene Expression\n(Proliferation, Survival) STAT5->Gene Expression\n(Proliferation, Survival) Pyrazole\nKinase Inhibitor Pyrazole Kinase Inhibitor Pyrazole\nKinase Inhibitor->BCR-ABL

Caption: Simplified BCR-ABL signaling pathway.

Experimental Workflows

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Poorly Soluble\nPyrazole Kinase Inhibitor Poorly Soluble Pyrazole Kinase Inhibitor Co-solvents Co-solvents Poorly Soluble\nPyrazole Kinase Inhibitor->Co-solvents Nanosuspension Nanosuspension Poorly Soluble\nPyrazole Kinase Inhibitor->Nanosuspension Solid Dispersion Solid Dispersion Poorly Soluble\nPyrazole Kinase Inhibitor->Solid Dispersion Cyclodextrin\nComplexation Cyclodextrin Complexation Poorly Soluble\nPyrazole Kinase Inhibitor->Cyclodextrin\nComplexation Solubility Assessment Solubility Assessment Co-solvents->Solubility Assessment Nanosuspension->Solubility Assessment Solid Dispersion->Solubility Assessment Cyclodextrin\nComplexation->Solubility Assessment Dissolution Testing Dissolution Testing Solubility Assessment->Dissolution Testing In Vitro/In Vivo\nStudies In Vitro/In Vivo Studies Dissolution Testing->In Vitro/In Vivo\nStudies

Caption: Workflow for solubility enhancement.

References

Technical Support Center: Purification of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of substituted pyrazoles?

A1: The most common impurities include:

  • Regioisomers: Often formed when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. These can be particularly challenging to separate due to similar physical properties.[1][2]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common contaminants.[2]

  • Incomplete Reaction Byproducts: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates.[2]

  • Colored Impurities: Side reactions, particularly involving the hydrazine starting material, can produce colored byproducts, often resulting in yellow or red hues in the crude product.[2][3]

  • Hydrazine Salts: If hydrazine salts are used as starting materials, residual salts may be present.[4]

Q2: How can I identify the impurities in my crude pyrazole product?

A2: A combination of chromatographic and spectroscopic techniques is essential for impurity identification:

  • Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1][2] NOESY experiments can help in the definitive assignment of each regioisomer.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are vital for determining the molecular weights of the components and identifying their structures.[2]

Q3: Is it possible to purify pyrazoles without using column chromatography?

A3: Yes, several non-chromatographic methods can be employed, depending on the nature of the impurities:

  • Recrystallization: This is a powerful technique if your desired pyrazole is a solid and the impurities have different solubilities.[5][6] Fractional recrystallization can sometimes be used to separate regioisomers.[2][6]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer.[2][7]

  • Distillation: For liquid pyrazoles, distillation can be an effective purification method, provided the components have sufficiently different boiling points.

Troubleshooting Guides

Issue 1: Difficulty in Separating Regioisomers
  • Symptoms:

    • NMR spectra show multiple sets of peaks for the desired product.[2]

    • Multiple spots with close Rf values are observed on TLC.

    • The melting point of the isolated solid is broad.[2]

  • Troubleshooting Workflow:

    G Troubleshooting Regioisomer Separation start Mixture of Regioisomers Detected chromatography Optimize Column Chromatography start->chromatography Primary Method recrystallization Attempt Fractional Recrystallization chromatography->recrystallization Poor Separation end_success Pure Isomer Obtained chromatography->end_success Successful Separation synthesis Modify Synthetic Strategy for Regioselectivity recrystallization->synthesis Poor Separation recrystallization->end_success Successful Separation synthesis->end_success Successful Synthesis of Single Isomer end_fail Separation Unsuccessful synthesis->end_fail

    Caption: Workflow for troubleshooting the separation of pyrazole regioisomers.

  • Solutions:

    • Column Chromatography: This is the most common and effective method.[1][2]

      • Eluent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to maximize the difference in Rf values on TLC.[8]

      • Stationary Phase: While silica gel is standard, consider using alumina or reversed-phase silica (C18).[5] For basic pyrazoles that may interact strongly with acidic silica, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.[5]

    • Fractional Recrystallization: This can be effective if the regioisomers have significantly different solubilities in a particular solvent.[2][6] This may require multiple recrystallization steps.

    • Improve Regioselectivity of Synthesis: If separation proves too difficult, consider modifying the synthetic protocol to favor the formation of one regioisomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in some cases.[9][10]

Issue 2: Product is "Oiling Out" During Recrystallization
  • Symptoms: Instead of forming crystals upon cooling, the product separates as a liquid phase.

  • Possible Causes & Solutions: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[6]

    Possible Cause Solution Rationale
    Solution is too concentrated.Add more of the "good" solvent to the hot solution until the oil redissolves.[6]This lowers the saturation temperature, allowing crystallization to occur below the compound's melting point.
    Cooling is too rapid.Allow the solution to cool slowly. Insulate the flask to promote gradual cooling.[6]Slow cooling provides time for proper crystal lattice formation instead of amorphous precipitation.
    Inappropriate solvent system.Experiment with different solvent or mixed-solvent combinations.[6]A solvent with a lower boiling point or different polarity might be more suitable.
    Lack of nucleation sites.Add a "seed crystal" of the pure compound to the cooled, supersaturated solution.[6]The seed crystal provides a template for crystallization to begin.
    Impurities are present.Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization.Impurities can sometimes inhibit crystallization and promote oiling out.
Issue 3: Presence of Colored Impurities
  • Symptoms: The isolated product is off-white, yellow, or red, even after initial purification.

  • Troubleshooting Logic:

    G Troubleshooting Colored Impurities start Colored Impurities Present recrystallize Recrystallize start->recrystallize charcoal Treat with Activated Charcoal extraction Perform Acid-Base Extraction charcoal->extraction Color Remains end_success Colorless Product charcoal->end_success Successful extraction->end_success Successful end_fail Color Persists extraction->end_fail recrystallize->charcoal Color Remains recrystallize->end_success Successful

    Caption: Decision-making process for removing colored impurities.

  • Solutions:

    • Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[2]

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities.[6] Use with caution as it can also adsorb some of the desired product, potentially lowering the yield.[6]

    • Acid-Base Extraction: This method is effective at removing non-basic colored impurities from the weakly basic pyrazole product.[2]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of a Substituted Pyrazole

This protocol is designed to separate a weakly basic pyrazole from neutral or acidic impurities.

  • Materials:

    • Crude pyrazole product

    • Diethyl ether or ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Separatory funnel

  • Workflow Diagram:

    G Acid-Base Extraction Workflow start Dissolve Crude Product in Organic Solvent add_acid Add 1M HCl and Shake in Separatory Funnel start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Pyrazole-HCl Salt) separate_layers1->aqueous_layer1 basify Basify Aqueous Layer with 1M NaOH aqueous_layer1->basify extract Extract with Fresh Organic Solvent basify->extract separate_layers2 Separate Layers extract->separate_layers2 organic_layer2 Organic Layer (Purified Pyrazole) separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 dry Wash Organic Layer with Brine, Dry over Na2SO4, and Evaporate organic_layer2->dry end Isolated Pure Pyrazole dry->end

    Caption: Step-by-step workflow for the acid-base extraction of pyrazoles.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated pyrazole will be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • To the aqueous layer, slowly add 1 M NaOH until the solution is basic (check with pH paper). The pyrazole should precipitate out if it is a solid, or form an organic layer if it is a liquid.

    • Extract the basified aqueous solution two to three times with fresh organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Protocol 2: General Procedure for Recrystallization of a Substituted Pyrazole

This protocol describes a mixed-solvent recrystallization, which is often effective for pyrazoles.[6]

  • Materials:

    • Crude pyrazole solid

    • A "good" solvent in which the pyrazole is soluble (e.g., ethanol, methanol, ethyl acetate)

    • An "anti-solvent" in which the pyrazole is poorly soluble (e.g., water, hexane)

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and filter paper

  • Procedure:

    • Place the crude pyrazole in an Erlenmeyer flask.

    • Heat the "good" solvent and add the minimum amount of the hot solvent to the flask to just dissolve the solid.

    • While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid.

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the purified crystals.

References

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to inhibitor resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which cancer cells develop resistance to pyrazole-based kinase inhibitors?

A1: Resistance to pyrazole-based kinase inhibitors can arise through several mechanisms:

  • Target Gene Modifications: This includes amplification of the target oncogene, leading to overexpression of the kinase, which can "out-compete" the inhibitor. Additionally, second-site mutations within the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity. A common example is the T790M "gatekeeper" mutation in EGFR, which increases the kinase's affinity for ATP, thereby conferring resistance to EGFR inhibitors.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. This creates a "bypass track" that allows for continued cell proliferation and survival.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2] This is a common mechanism of multidrug resistance (MDR).[2]

  • Alterations in Tubulin Isotypes: For pyrazole-based compounds that target tubulin, resistance can emerge from mutations in tubulin itself or from the expression of different tubulin isotypes that are less sensitive to the inhibitor.[3]

Q2: My cells are showing reduced sensitivity to my pyrazole-based inhibitor over time. How can I confirm if this is due to acquired resistance?

A2: To confirm acquired resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Culture the suspected resistant cells alongside the parental (sensitive) cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of inhibitor concentrations. A rightward shift in the IC50 value for the suspected resistant cells compared to the parental cells indicates reduced sensitivity.

  • Washout Experiment: Treat the suspected resistant cells with the inhibitor for a standard duration, then wash it out and culture the cells in drug-free medium. If the cells rapidly regain sensitivity, the resistance might be transient. If they remain resistant, it is more likely a stable, acquired resistance.

  • Molecular Analysis:

    • Western Blotting: Analyze the protein expression levels of the target kinase and key downstream signaling molecules to check for overexpression or activation of bypass pathways.

    • Sequencing: Sequence the target kinase gene to identify potential mutations in the drug-binding site.

    • Efflux Pump Activity Assay: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123 for P-gp) to compare its accumulation in resistant versus parental cells. Lower accumulation in resistant cells suggests increased efflux.

Q3: What strategies can I employ in my experiments to overcome resistance to pyrazole-based inhibitors?

A3: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining the pyrazole-based inhibitor with other therapeutic agents can be highly effective.[4][5][6]

    • Chemotherapeutic Agents: Co-administration with drugs like doxorubicin or paclitaxel can help overcome multidrug resistance.[2]

    • Inhibitors of Bypass Pathways: If a bypass pathway is identified, using a second inhibitor to block that pathway can restore sensitivity.

    • Efflux Pump Inhibitors: Compounds that inhibit P-gp or other ABC transporters can increase the intracellular concentration of the pyrazole-based inhibitor.[2][7]

  • Next-Generation Inhibitors: If resistance is due to a specific mutation in the target kinase, switching to a next-generation inhibitor designed to be effective against that mutant may be a solution.[8]

  • Immunotherapy Combinations: In some contexts, combining targeted therapy with immune checkpoint inhibitors may provide a synergistic effect.[1][5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High IC50 value in initial screening The cell line may have intrinsic (primary) resistance.- Screen a panel of different cell lines to find a more sensitive model.[3] - Investigate the baseline expression of the target protein and potential resistance mechanisms (e.g., high efflux pump expression).
Loss of inhibitor efficacy after prolonged treatment Acquired resistance has likely developed.- Establish a resistant cell line by continuous exposure to increasing concentrations of the inhibitor.[2] - Characterize the mechanism of resistance (see FAQ A2). - Test combination therapies to re-sensitize the cells (see FAQ A3).
Inconsistent results between experiments - Cell line instability or contamination. - Inconsistent inhibitor potency.- Perform cell line authentication (e.g., STR profiling). - Regularly test for mycoplasma contamination. - Aliquot and store the inhibitor properly to avoid degradation. Prepare fresh dilutions for each experiment.
Inhibitor shows collateral sensitivity in MDR cells Some pyrazole-based inhibitors can induce stronger inhibition in multidrug-resistant (MDR) cancer cell lines.[2]- This is a positive finding. Investigate the underlying mechanism, which could involve the inhibitor also targeting a vulnerability specific to the MDR phenotype.

Quantitative Data Summary

Table 1: Inhibitory Activity of Pyrazole-Based Compounds in Resistant Cell Lines

CompoundCell LineResistance MechanismIC50 of P-gp Inhibition (µM)Reference
Si306NCI-H460/RP-gp overexpression13.3[2]
Si306DLD1-TxRP-gp overexpression6.4[2]
pro-Si306NCI-H460/RP-gp overexpression6.2[2]
pro-Si306DLD1-TxRP-gp overexpression3.0[2]
pro-Si221NCI-H460/RP-gp overexpression~0.6[2]
pro-Si221DLD1-TxRP-gp overexpression~0.6[2]

Table 2: Reversal of Doxorubicin and Paclitaxel Resistance by Pyrazole-Based Inhibitors

Cell LineCombination TreatmentFold Reversal of ResistanceReference
NCI-H460/R0.5 µM pro-Si306 + Doxorubicin10.2[2]
NCI-H460/R0.2 µM pro-Si221 + Doxorubicin1.8[2]
NCI-H460/R0.5 µM pro-Si221 + Doxorubicin7.1[2]

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes the generation of a resistant cell line through continuous exposure to a pyrazole-based inhibitor.

  • Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.

  • Initial Treatment: Treat the cells with the pyrazole-based inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat: Continue this process of gradual dose escalation as the cells adapt and become more resistant. This process can take several months.

  • Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistant phenotype and perform molecular analyses to identify the mechanism of resistance.

Protocol 2: MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of pyrazole-based inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: P-glycoprotein (P-gp) Efflux Assay

This protocol assesses the activity of the P-gp efflux pump.

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (pyrazole-based inhibitor) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Fluorescent Substrate Addition: Add a fluorescent P-gp substrate (e.g., rhodamine 123) to the cells and incubate for a further 60 minutes.

  • Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of P-gp-mediated efflux.

Visualizations

Signaling_Pathway_Resistance cluster_0 Mechanisms of Resistance cluster_1 Resistance Pathways Pyrazole_Inhibitor Pyrazole-Based Inhibitor Target_Kinase Target Kinase Pyrazole_Inhibitor->Target_Kinase Inhibits Downstream_Signaling Downstream Signaling Target_Kinase->Downstream_Signaling Activates Proliferation_Survival Proliferation & Survival Downstream_Signaling->Proliferation_Survival Resistance_Mechanisms Resistance Mechanisms Target_Mutation Target Gene Mutation/Amplification Bypass_Pathway Bypass Pathway Activation Drug_Efflux Increased Drug Efflux (P-gp) Target_Mutation->Target_Kinase Alters Target Bypass_Pathway->Downstream_Signaling Activates Drug_Efflux->Pyrazole_Inhibitor Reduces Intracellular Concentration

Caption: Mechanisms of resistance to pyrazole-based inhibitors.

Experimental_Workflow cluster_0 Troubleshooting Workflow for Inhibitor Resistance cluster_1 Strategies Start Observation: Reduced Inhibitor Efficacy Confirm_Resistance Confirm Resistance (Dose-Response Shift) Start->Confirm_Resistance Characterize_Mechanism Characterize Mechanism (Sequencing, Western Blot, Efflux Assay) Confirm_Resistance->Characterize_Mechanism Develop_Strategy Develop Overcoming Strategy Characterize_Mechanism->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy If Bypass Pathway or MDR NextGen_Inhibitor Next-Generation Inhibitor Develop_Strategy->NextGen_Inhibitor If Target Mutation Efflux_Pump_Inhibition Efflux Pump Inhibition Develop_Strategy->Efflux_Pump_Inhibition If Increased Efflux End Restored Sensitivity Combination_Therapy->End NextGen_Inhibitor->End Efflux_Pump_Inhibition->End

Caption: Workflow for troubleshooting inhibitor resistance.

References

Technical Support Center: Optimizing Crystallization of Pyrazole Derivatives for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of pyrazole derivatives.

Problem Potential Cause Suggested Solution
No Crystal Formation The solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent. - Add a less polar "anti-solvent" dropwise until turbidity appears, then slightly warm until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Introduce a seed crystal.[2]
"Oiling Out" (Formation of a liquid phase instead of solid crystals)The compound's melting point is lower than the solution's temperature, or the solution is too concentrated.[2][3]- Reheat the solution to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly.[2][3] - Use a larger volume of solvent.[3] - Try a solvent with a lower boiling point.[2]
Formation of Small, Needle-like, or Poor-Quality Crystals The rate of nucleation is too high due to rapid cooling or excessive supersaturation.[2]- Decrease the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in a colder environment (e.g., refrigerator or freezer).[1] - Reduce the concentration of the solution by adding a small amount of additional solvent.[1] - Consider a different crystallization technique, such as vapor diffusion, which often promotes slower crystal growth.[4]
Impure Crystals Impurities are trapped within the crystal lattice during rapid crystallization.- Ensure the starting material is of high purity (at least 80-90%).[2] - Perform a preliminary purification step, such as column chromatography or recrystallization, before attempting to grow single crystals. - Wash the collected crystals with a small amount of cold solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing pyrazole derivatives?

A1: The choice of solvent is critical and depends on the specific derivative's polarity. Commonly used solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often effective.[3] A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.

Q2: How much compound is needed to grow a single crystal for X-ray analysis?

A2: While only one high-quality single crystal is needed for the analysis, starting with 5-10 mg of the purified compound is a good practice to screen various crystallization conditions.[2] The ideal crystal size for single-crystal X-ray diffraction is typically around 0.1-0.3 mm in all dimensions.

Q3: What is the difference between slow evaporation, vapor diffusion, and solvent layering?

A3: These are all common techniques to achieve slow crystallization:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, gradually increasing the concentration and leading to crystal formation.[5]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.[4]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Q4: My pyrazole derivative is highly soluble in most common solvents. How can I crystallize it?

A4: For highly soluble compounds, vapor diffusion or solvent layering are often the best approaches. You can also try using a solvent in which the compound has very low solubility and gently heating to achieve saturation, followed by very slow cooling. In some cases, using a co-former to create a co-crystal can be a successful strategy.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of the purified pyrazole derivative in a minimal amount of a suitable solvent in a small vial.

  • Filter the solution to remove any particulate matter.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Dissolve 2-5 mg of the pyrazole derivative in 10-20 µL of a volatile solvent.

  • Place this drop on a siliconized glass coverslip.

  • In a well of a crystallization plate, add 500 µL of a less volatile anti-solvent.

  • Invert the coverslip and seal the well.

  • The vapor of the solvent in the drop will slowly diffuse into the reservoir, leading to crystallization.

Protocol 3: Solvent Layering
  • Prepare a concentrated solution of the pyrazole derivative in a dense solvent in a narrow tube or vial.

  • Carefully layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing.

  • Seal the container and leave it undisturbed.

  • Crystals will hopefully form at the interface of the two solvents over time.

Diagrams

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start with Purified Pyrazole Derivative solvent_screen Solvent Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap Good Solubility Hot, Poor Solubility Cold vapor_diff Vapor Diffusion solvent_screen->vapor_diff Soluble in Volatile Solvent solvent_layer Solvent Layering solvent_screen->solvent_layer Soluble in Dense Solvent crystal_harvest Harvest Crystals slow_evap->crystal_harvest vapor_diff->crystal_harvest solvent_layer->crystal_harvest xray X-ray Diffraction crystal_harvest->xray troubleshooting_flowchart start Crystallization Attempt no_crystals Crystals Formed? start->no_crystals oiling_out Oiling Out? no_crystals->oiling_out Yes failure Re-evaluate Strategy no_crystals->failure No poor_quality Good Quality Crystals? oiling_out->poor_quality No oiling_out->failure Yes success Success! poor_quality->success Yes poor_quality->failure No

References

Technical Support Center: Stability of Pyrazole Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stability of pyrazole compounds in common experimental solvents and media. The following information is intended to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of pyrazole compounds in DMSO stock solutions?

A1: The stability of pyrazole compounds in DMSO can be influenced by several factors. The presence of water is a significant concern as it can lead to hydrolysis of susceptible compounds; using anhydrous DMSO is highly recommended.[1] Repeated freeze-thaw cycles can also degrade compounds, so it is best practice to aliquot stock solutions into single-use volumes.[1] Storage temperature is another critical factor, with lower temperatures (-20°C or -80°C) generally providing better long-term stability.

Q2: My pyrazole compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What is happening and how can I prevent this?

A2: This common issue is often referred to as "antisolvent precipitation" or "crashing out." Pyrazole compounds, particularly those with poor aqueous solubility, are highly soluble in DMSO but can become insoluble when rapidly introduced into an aqueous environment like cell culture media.

To prevent this, consider the following strategies:

  • Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock in your aqueous buffer or media.

  • Lower Final Concentration: The intended final concentration may exceed the aqueous solubility of the compound. Try using a lower final concentration in your experiment.

  • Temperature Equilibration: Ensure your DMSO stock solution is at room temperature before diluting it into pre-warmed cell culture medium.

  • Use of Co-solvents: In some cases, the use of co-solvents such as PEG400 or Tween-80 in the formulation can help improve solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO is highly dependent on the specific cell line. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is crucial to always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.

Q4: How can I determine the stability of my pyrazole compound in cell culture medium?

A4: The most reliable method is to conduct an incubation study. The compound is added to the complete cell culture medium (including serum) and incubated under normal cell culture conditions (e.g., 37°C, 5% CO2). Samples are collected at various time points (e.g., 0, 4, 8, 24, 48 hours) and the concentration of the parent compound is quantified using analytical methods like HPLC or LC-MS. A decrease in concentration over time indicates instability.

Q5: Do components of the cell culture medium, like serum, affect compound stability?

A5: Yes, components of the cell culture medium can significantly impact compound stability. Serum proteins, for instance, can bind to compounds, which may either stabilize them or reduce their free concentration and availability to the cells. Enzymes present in serum can also metabolize certain compounds. Therefore, it is crucial to assess stability in the complete medium that will be used for the experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound Inactivity or Reduced Potency 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, moisture in DMSO).[1] 2. Precipitation of the compound in the assay medium. 3. Instability of the compound in the aqueous assay buffer.1. Prepare a fresh stock solution from solid material using anhydrous DMSO. Aliquot into single-use vials and store at -80°C for long-term use.[1] 2. Visually inspect for precipitate. If present, try the solubilization strategies mentioned in FAQ Q2. 3. Perform a stability study in the assay buffer (see Experimental Protocols).
Inconsistent Experimental Results 1. Instability of the compound in the final aqueous solution. 2. Degradation of the DMSO stock solution due to repeated freeze-thaw cycles.[1] 3. Incomplete dissolution of the compound in DMSO.1. Prepare fresh dilutions from the DMSO stock for each experiment. 2. Use a fresh aliquot of the stock solution for each experiment. 3. Ensure the compound is fully dissolved in DMSO by vortexing or brief sonication. Visually inspect the solution for any particulates.
Formation of New Peaks in HPLC/LC-MS Analysis 1. Degradation of the pyrazole compound. 2. Presence of impurities in the original compound lot.1. Compare the chromatogram of an aged sample to a freshly prepared sample (T=0) to identify new peaks corresponding to degradation products. 2. Analyze the solid compound to confirm its initial purity.

Data Presentation: Stability of Pyrazole Compounds

The stability of pyrazole derivatives can vary significantly based on their substitution patterns and the experimental conditions. Below are tables summarizing available data.

Table 1: Stability of Select Pyrazole Compounds in DMSO

CompoundConcentrationStorage TemperatureDurationPurity/RemainingReference
Methylpiperidino pyrazole (MPP)10 mM-20°C1 monthGenerally stable[1]
Methylpiperidino pyrazole (MPP)10 mM-80°C1 yearGenerally stable[1]
Ro 31-979010 mM-20°C6 months~98.5%[2]
Ro 31-979010 mM-20°C12 months~96.0%[2]

Table 2: Stability of Select Pyrazole Compounds in Cell Culture Media

CompoundMediumIncubation Time% RemainingReference
4H-pyrazoles (MHP, OSP, EKP)DMEM24 hoursNo degradation detected[3]
Pyrazole Kinase Inhibitor (Example)RPMI + 10% FBS48 hours>95%N/A (Hypothetical)
Pyrazole-based Drug CandidateDMEM + 10% FBS72 hours~85%N/A (Hypothetical)

Experimental Protocols

Protocol 1: Assessment of Pyrazole Compound Stability in DMSO

Objective: To determine the long-term stability of a pyrazole compound in a DMSO stock solution at a specified temperature.

Materials:

  • Pyrazole compound (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Amber glass or polypropylene vials with screw caps

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution (T=0):

    • Accurately weigh the pyrazole compound and dissolve it in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Take an initial sample for immediate analysis (this is your T=0 time point).

  • Aliquoting and Storage:

    • Aliquot the remaining stock solution into single-use vials to avoid freeze-thaw cycles.

    • Store the aliquots at the desired temperature (e.g., -20°C or -80°C), protected from light.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare the sample for analysis in the same manner as the T=0 sample.

  • HPLC/LC-MS Analysis:

    • Analyze the T=0 and subsequent time point samples using a validated stability-indicating HPLC or LC-MS method.

    • The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • A common formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Protocol 2: Assessment of Pyrazole Compound Stability in Cell Culture Medium

Objective: To determine the stability of a pyrazole compound in cell culture medium under standard incubation conditions.

Materials:

  • Pyrazole compound stock solution in DMSO

  • Complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Samples:

    • Warm the complete cell culture medium to 37°C.

    • Spike the medium with the pyrazole compound from your DMSO stock to the final desired concentration for your experiment. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.5%).

    • Aliquot the medium containing the compound into sterile tubes or wells of a plate, one for each time point.

  • Incubation:

    • Place the samples in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample from the incubator.

    • Immediately process the sample for analysis to prevent further degradation. This typically involves protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the concentration of the parent compound. A standard curve prepared in a similar matrix should be used for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the pyrazole compound versus time.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • If significant degradation is observed, you can calculate the half-life (t½) of the compound in the medium.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_dmso DMSO Stability cluster_media Cell Culture Media Stability prep_dmso Prepare Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_dmso->aliquot store Store at -20°C or -80°C aliquot->store analyze_dmso Analyze via HPLC/LC-MS at Time Points store->analyze_dmso end End: Assess Stability analyze_dmso->end prep_media Spike Compound into Complete Cell Media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample Collect Samples at Time Points incubate->sample analyze_media Analyze via LC-MS/MS sample->analyze_media analyze_media->end start Start: Pyrazole Compound start->prep_dmso start->prep_media

Caption: Workflow for assessing pyrazole compound stability in DMSO and cell culture media.

signaling_pathway Generic Kinase Inhibitor Signaling Pathway cluster_pathway Intracellular Signaling receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAS) receptor->kinase1 kinase2 Kinase 2 (e.g., RAF) kinase1->kinase2 kinase3 Kinase 3 (e.g., MEK) kinase2->kinase3 kinase4 Kinase 4 (e.g., ERK) kinase3->kinase4 tf Transcription Factors kinase4->tf proliferation Cell Proliferation, Survival, etc. tf->proliferation pyrazole Pyrazole Kinase Inhibitor pyrazole->kinase3 Inhibition

Caption: A representative signaling pathway often targeted by pyrazole-based kinase inhibitors.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the signals for my N-unsubstituted pyrazole broad or doubled in the NMR spectrum?

A1: This is often due to annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms, leading to a mixture of two tautomers in solution.[1][2][3] The rate of this exchange process on the NMR timescale determines the appearance of the spectrum.

  • Slow Exchange: At low temperatures, the exchange is slow, and you may observe distinct, sharp signals for each tautomer. The equilibrium constants can be determined by integrating the signals of the two forms.[2]

  • Intermediate Exchange: At intermediate temperatures, the exchange rate is comparable to the NMR frequency difference between the tautomers, resulting in broad or coalesced signals.

  • Fast Exchange: At higher temperatures, the exchange becomes rapid, leading to a single set of sharp, averaged signals for the pyrazole ring protons and carbons.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to study tautomerism.[4]

    • Lowering the temperature can slow the exchange, potentially resolving separate signals for each tautomer.[4]

    • Increasing the temperature can accelerate the exchange, leading to sharp, averaged signals which can simplify the spectrum for initial assignment.

  • Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent.[2] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, benzene-d₆) may favor one tautomer or alter the exchange rate, aiding in spectral interpretation.[5][6]

Q2: How can I distinguish between the 3-substituted and 5-substituted tautomers of an N-unsubstituted pyrazole?

A2: Distinguishing between these tautomers is a common challenge. Several NMR techniques can provide definitive assignments.

Troubleshooting Steps:

  • ¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the substituent.[4] In general, the carbon bearing the substituent will have a chemical shift characteristic of that substitution pattern.

  • 2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is one of the most reliable methods. This experiment shows correlations between protons and carbons over two or three bonds. For example, the N-H proton will show a correlation to the C3 and C5 carbons, and the chemical shifts of these carbons can help identify the tautomer. Long-range couplings between substituents and the pyrazole ring carbons are also diagnostic.[7][8][9]

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space. An NOE between the N-H proton and a substituent at either the 3- or 5-position can help determine the major tautomer.[4][7]

Q3: The proton signals in the aromatic region of my substituted pyrazole are overlapping. How can I resolve and assign them?

A3: Signal overlap in the aromatic region is a frequent issue, especially with multiple aromatic substituents.

Troubleshooting Steps:

  • Higher Field NMR Spectrometer: If available, re-acquiring the spectrum on a higher field instrument will increase spectral dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds, ³JHH).[10] It will show cross-peaks between adjacent protons on the pyrazole ring and on the substituents, helping to trace out the spin systems.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[10] By identifying the chemical shift of the attached carbon, you can often resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations and is invaluable for assigning quaternary carbons and connecting different spin systems.[7][8][9]

  • Change of Solvent: As mentioned before, changing the NMR solvent can alter the chemical shifts of protons and may resolve overlapping signals.[6]

Q4: I am unsure about the regiochemistry of substitution on the pyrazole ring. How can I confirm the substitution pattern?

A4: Determining the exact position of substituents (e.g., 3,4-, 3,5-, or 4,5-disubstituted) is crucial for structure elucidation.

Troubleshooting Steps:

  • ¹H NMR Coupling Constants: The coupling constants between the remaining protons on the pyrazole ring can be diagnostic. For example, a ³JHH coupling is typically observed between H4 and H5, while a ⁴JHH between H3 and H5 is much smaller.

  • NOESY: This experiment is particularly powerful for determining regiochemistry. NOEs will be observed between protons that are spatially close. For instance, an NOE between a substituent's protons and a specific pyrazole ring proton can unambiguously establish the point of attachment.[4][7][11]

  • HMBC: By analyzing the long-range correlations from the substituent's protons to the pyrazole ring carbons, the substitution pattern can be definitively determined.[7][8][9][11] For example, observing a correlation from the protons of a substituent to a specific pyrazole carbon confirms their proximity.

Data Presentation: NMR Data for Substituted Pyrazoles

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and coupling constants for substituted pyrazoles. Note that these values can be significantly influenced by the nature and position of other substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring

ProtonChemical Shift Range (ppm)Notes
H37.5 - 8.0Can be shifted upfield or downfield depending on substituents.
H46.2 - 6.6Often appears as a triplet or a doublet of doublets.
H57.5 - 8.0Similar to H3, its chemical shift is substituent-dependent.
N-H10.0 - 14.0Often a broad signal, its chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring

CarbonChemical Shift Range (ppm)Notes
C3130 - 155Highly sensitive to substitution.
C4100 - 115Generally the most upfield of the pyrazole carbons.
C5125 - 145Also highly sensitive to substitution.

Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in the Pyrazole Ring

CouplingValue (Hz)
³J(H4, H5)1.5 - 3.0
⁴J(H3, H5)0.5 - 1.0
³J(H3, H4)1.5 - 3.0

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy

  • Sample Preparation: Prepare the sample as you would for a standard 1D NMR experiment (5-10 mg in 0.6-0.7 mL of a suitable deuterated solvent).

  • Instrumentation:

    • Insert the sample into the NMR spectrometer equipped with a variable temperature unit.

    • Lock and shim the spectrometer at the starting temperature (e.g., room temperature).

  • Acquisition:

    • Acquire a standard 1D proton spectrum at the initial temperature.

    • Gradually decrease or increase the temperature in increments (e.g., 10-20 K).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before re-shimming and acquiring a new spectrum.

    • Continue this process over the desired temperature range.

  • Processing and Analysis: Process each spectrum and observe the changes in chemical shifts, line widths, and the appearance of new signals to understand the dynamic process (e.g., tautomerism).

HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments.[4]

  • Acquisition:

    • Load a standard set of HMBC parameters on the spectrometer.

    • The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This allows for the observation of 2- and 3-bond correlations.

  • Processing and Analysis:

    • Process the 2D data using the appropriate software.

    • The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Identify cross-peaks, which indicate a long-range coupling between a proton and a carbon. For example, a cross-peak between the methyl protons and the C3 and C4 carbons would be expected.[4]

Visualizations

Tautomerism cluster_T1 Tautomer 1 (3-Substituted) cluster_T2 Tautomer 2 (5-Substituted) T1 R-Py-NH T2 NH-Py-R T1->T2 Proton Transfer T2->T1 Proton Transfer

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

HMBC_Logic cluster_Protons Protons cluster_Carbons Carbons H_sub Substituent Protons (Ha) C3 C3 H_sub->C3 ³J correlation (Confirms 3-substitution) H4 H4 H4->C3 ²J correlation C5 C5 H4->C5 ²J correlation C4 C4

Caption: Logic of using HMBC to determine regiochemistry.

Experimental_Workflow Start Complex 1D ¹H Spectrum (Broadening/Overlap) Step1 Acquire VT-NMR Start->Step1 Step2 Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) Start->Step2 Result1 Identify Dynamic Process (e.g., Tautomerism) Step1->Result1 Result2 Resolve Signals & Establish Connectivity Step2->Result2 Final Structure Elucidation Result1->Final Result2->Final

Caption: Experimental workflow for complex pyrazole spectra.

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of various pyrazole-based kinase inhibitors against key oncogenic and inflammatory kinases. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for identifying lead compounds and guiding future research.

Quantitative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The inhibitory potency of a selection of pyrazole-based compounds against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference
Akt Inhibitors
Afuresertib (GSK2110183)Akt10.08[1]
Compound 1 (Afuresertib analog)Akt11.3[1]
AT-7867Akt61 (against Akt1)[1]
Aurora Kinase Inhibitors
Compound 6Aurora A160[2]
Compound 7Aurora A / Aurora B28.9 / 2.2[2]
JNK Inhibitors
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamideJNK37[3]
SR-3576JNK37[2]
p38 MAPK Inhibitors
SR-3737p383[2]
BIRB 796p38αK_d_ = 0.1[4]
Multi-Kinase Inhibitors
Staurosporine (Reference)JNK350[3]
Compound 9dAurora A/B/C, ABL, RET, TRKA, FGFR1Sub-nanomolar to low nanomolar range[5]

Experimental Protocols

The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A widely accepted method for this is the in vitro luminescence-based kinase assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP consumed during the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[6][7]

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Pyrazole-based test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[6]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the serially diluted compound or a DMSO control to the appropriate wells.

    • Add the purified kinase to each well.

    • Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically.[8]

  • ATP Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.

    • Incubate at room temperature for a period specified by the reagent manufacturer (e.g., 10 minutes) to allow for signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Signaling Pathways and Experimental Workflow

Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and potential therapeutic applications. The following diagrams illustrate key signaling pathways targeted by pyrazole-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in Plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Luminescence Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Figure 1: A simplified workflow for a kinase inhibition assay.

jnk_pathway stress Stress Stimuli (e.g., Cytokines, UV) jnkkk MAPKKK (e.g., MEKK1, ASK1) stress->jnkkk jnkk MAPKK (MKK4/7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation cjun->apoptosis inhibitor Pyrazole-based JNK Inhibitor inhibitor->jnk

Figure 2: The JNK signaling pathway and the point of inhibition.

p38_pathway stress_cytokines Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress_cytokines->map3k mkk3_6 MKK3/6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream response Inflammation, Apoptosis downstream->response inhibitor Pyrazole-based p38 Inhibitor inhibitor->p38

Figure 3: The p38 MAPK signaling pathway and the point of inhibition.

akt_pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt pdk1 PDK1 pdk1->akt downstream_akt Downstream Targets (e.g., mTOR, GSK3β) akt->downstream_akt cell_survival Cell Survival & Proliferation downstream_akt->cell_survival inhibitor Pyrazole-based Akt Inhibitor inhibitor->akt

Figure 4: The PI3K/Akt signaling pathway and the point of inhibition.

References

A Comparative Analysis of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of a representative pyrazole-based compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, a close structural analog of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, against established multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide focuses on the known biological activities of its analog, primarily its effects on the mTORC1 signaling pathway and its antiproliferative properties.

Kinase Inhibition Profiles

A direct comparison of the kinase inhibition spectrum for N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide against a broad panel of kinases is not available in the current literature. However, its inhibitory effect on the mTORC1 pathway has been documented. In contrast, Sorafenib, Sunitinib, and Regorafenib are well-characterized multi-kinase inhibitors with broad-spectrum activity against various kinases involved in angiogenesis, oncogenesis, and metastasis.

Table 1: Kinase Inhibition Data (IC50 values in nM)

Kinase TargetN-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideSorafenibSunitinibRegorafenib
mTORC1 Inhibitory Activity Demonstrated[1][2][3]---
VEGFR1 Data not available26[4]80[5]13[6][7]
VEGFR2 Data not available90[8][9]80[5]4.2[6][7][10]
VEGFR3 Data not available20[8][9]-46[6][7][10]
PDGFRβ Data not available57[8][9]2[5]22[6][7][10]
c-KIT Data not available68[8][9]-7[6][7][10]
FLT3 Data not available58[8][9]50 (ITD)[5]-
RET Data not available43[4]-1.5[6][7][10]
Raf-1 Data not available6[9]-2.5[6][7][10]
B-Raf Data not available22 (wild-type), 38 (V600E)[4]-28 (wild-type), 19 (V600E)[7]
FGFR1 Data not available580[9]>10,000-
Antiproliferative Activity

The antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide and its derivatives have been evaluated in the MIA PaCa-2 pancreatic cancer cell line. This provides a measure of their potential as anticancer agents.

Table 2: Antiproliferative Activity (EC50 values in µM)

CompoundMIA PaCa-2
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Analog) 10[1]
Compound 22 (Analog derivative) 0.8[1]
Compound 23 (Analog derivative) 0.5[1]
Sorafenib ~5-10 (in various cancer cell lines)[11]
Sunitinib ~0.01-0.1 (in various cancer cell lines)[5]
Regorafenib ~5 (Hep3B)[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to obtain the data, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Autophagy_Proteins Autophagy Initiation Complex mTORC1->Autophagy_Proteins Inhibition Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Autophagy Autophagy Autophagy_Proteins->Autophagy N_benzyl_pyrazol_benzamide N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide N_benzyl_pyrazol_benzamide->mTORC1 Inhibits

Caption: mTORC1 Signaling Pathway and the inhibitory action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Antiproliferative Assay cluster_2 Western Blot for mTORC1 Signaling KA1 Prepare Kinase, Substrate, ATP Solution KA2 Add Test Compound (e.g., Sorafenib) KA1->KA2 KA3 Incubate KA2->KA3 KA4 Measure Kinase Activity (Luminescence) KA3->KA4 KA5 Determine IC50 KA4->KA5 CB1 Seed Cancer Cells (e.g., MIA PaCa-2) CB2 Add Test Compound (e.g., Pyrazole Analog) CB1->CB2 CB3 Incubate (e.g., 72h) CB2->CB3 CB4 Add MTT Reagent CB3->CB4 CB5 Measure Absorbance CB4->CB5 CB6 Determine EC50 CB5->CB6 WB1 Treat Cells with Test Compound WB2 Lyse Cells & Quantify Protein WB1->WB2 WB3 SDS-PAGE & Transfer to Membrane WB2->WB3 WB4 Incubate with Primary Antibodies (p-S6K, S6K) WB3->WB4 WB5 Incubate with Secondary Antibody WB4->WB5 WB6 Detect and Quantify Bands WB5->WB6

Caption: General experimental workflows for kinase inhibition and cell-based assays.

Experimental Protocols

In Vitro Kinase Assay (Luminescent - ADP-Glo™ Assay)

This protocol is a general method for determining the IC50 value of a compound against a specific kinase.

  • Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase and its specific substrate in the kinase reaction buffer. Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Kinase Reaction : In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13][14]

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is used to determine the EC50 of a compound, which is the concentration that inhibits cell proliferation by 50%.

  • Cell Seeding : Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.[15][16][17]

Western Blot for mTORC1 Signaling Pathway

This protocol is used to assess the effect of a compound on the phosphorylation of mTORC1 downstream targets, such as p70S6K.

  • Cell Treatment and Lysis : Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p70S6K) and the total protein (e.g., total p70S6K).

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[18][19][20][21]

References

In Vivo Activity of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, against established therapeutic agents in preclinical models of oncology and inflammation. Due to the absence of publicly available in vivo data for this compound, this guide presents hypothetical, yet plausible, data for this compound to illustrate its potential preclinical profile. This is juxtaposed with published experimental data for the JAK inhibitor Ruxolitinib in an oncology model and the COX-2 inhibitor Celecoxib in an inflammation model.

Oncology: Comparative Efficacy in a Xenograft Model

In the context of oncology, the efficacy of this compound is compared with Ruxolitinib, a known JAK1/JAK2 inhibitor used in the treatment of myeloproliferative neoplasms and lymphoma.[1][2] The hypothetical data suggests that the novel compound may exhibit potent anti-tumor activity.

Table 1: Comparative Efficacy in a Hodgkin Lymphoma Xenograft Model

ParameterThis compound (Hypothetical Data)Ruxolitinib[1][3]Vehicle Control
Dose 50 mg/kg, oral, daily45 mg/kg, oral, daily0.5% Methylcellulose, oral, daily
Tumor Growth Inhibition 65%58%0%
Endpoint Tumor Volume (mm³) 450 ± 55540 ± 621300 ± 150
Change in Body Weight -3%-5%+2%
Median Survival (days) 454228
Experimental Protocol: Hodgkin Lymphoma Xenograft Mouse Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of test compounds in a subcutaneous xenograft model using Hodgkin lymphoma cells.

  • Cell Culture: L-540 Hodgkin lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female NOD/SCID mice, aged 6-8 weeks, are used for the study.

  • Tumor Implantation: Each mouse is subcutaneously inoculated with 5 x 10^6 L-540 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel in the right flank.[4]

  • Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment groups (n=8 per group).[4] Treatment is administered daily via oral gavage for 21 days.

  • Tumor Measurement: Tumor volume and body weight are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a defined period. Survival is monitored, and tumors may be excised for further pharmacodynamic analysis.[4]

Signaling Pathway and Experimental Workflow

The presumed mechanism of action for many pyrazole-based kinase inhibitors involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT pathway.[5][6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription 5. Binds DNA Compound 3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine Compound->JAK Inhibition

Figure 1. Simplified JAK-STAT Signaling Pathway.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture Cell Culture (L-540) TumorImplantation Tumor Implantation (NOD/SCID Mice) CellCulture->TumorImplantation Randomization Randomization TumorImplantation->Randomization Treatment Daily Oral Dosing (21 Days) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

Figure 2. Experimental Workflow for Xenograft Study.

Inflammation: Comparative Efficacy in an Arthritis Model

For inflammatory conditions, the potential activity of this compound is compared with Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis.[7][8] The hypothetical data suggests the compound could have potent anti-inflammatory effects.

Table 2: Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

ParameterThis compound (Hypothetical Data)Celecoxib[8]Vehicle Control
Dose 30 mg/kg, oral, daily30 mg/kg, oral, daily0.5% Methylcellulose, oral, daily
Arthritis Score (Mean ± SEM) 4.5 ± 0.85.2 ± 1.110.5 ± 1.5
Paw Thickness (mm, Mean ± SEM) 2.1 ± 0.22.3 ± 0.33.5 ± 0.4
Reduction in Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) SignificantSignificantNone
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol details the induction and assessment of arthritis in a murine model to evaluate the efficacy of anti-inflammatory compounds.

  • Animal Model: DBA/1 mice, aged 8-10 weeks, are used for this model as they are highly susceptible to CIA.[9][10]

  • Induction of Arthritis:

    • Day 0: Mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[11][12]

    • Day 21: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[11][12]

  • Treatment: Prophylactic treatment commences on day 21 and continues daily for 21 days via oral gavage.

  • Clinical Assessment: The severity of arthritis is evaluated three times a week, starting from day 21. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse. Paw thickness is measured using a digital caliper.

  • Endpoint: At the end of the study (e.g., day 42), blood is collected for cytokine analysis, and paws are harvested for histological evaluation.

Inflammatory Signaling and Experimental Workflow

The anti-inflammatory effects of pyrazole derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.

Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., Collagen) ImmuneCells Immune Cells (Macrophages, T-cells) InflammatoryStimulus->ImmuneCells 1. Activation SignalingKinases Signaling Kinases (e.g., JAK, MAPK) ImmuneCells->SignalingKinases 2. Signal Transduction TranscriptionFactors Transcription Factors (e.g., NF-κB, STAT) SignalingKinases->TranscriptionFactors 3. Activation Nucleus Nucleus TranscriptionFactors->Nucleus 4. Translocation ProInflammatoryGenes Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->ProInflammatoryGenes 5. Gene Expression Compound 3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine Compound->SignalingKinases Inhibition

Figure 3. General Inflammatory Signaling Cascade.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Assessment cluster_analysis Endpoint Analysis Immunization1 Day 0: Primary Immunization (Collagen + CFA) Immunization2 Day 21: Booster Immunization (Collagen + IFA) Immunization1->Immunization2 TreatmentStart Day 21: Start Daily Oral Dosing Immunization2->TreatmentStart ClinicalScoring Clinical Scoring & Paw Measurement (3x/week) TreatmentStart->ClinicalScoring Termination Day 42: Study Termination ClinicalScoring->Termination SampleCollection Blood & Tissue Collection Termination->SampleCollection Analysis Cytokine & Histology Analysis SampleCollection->Analysis PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dosing IV Dosing (Tail Vein) Blood_Collection Serial Blood Collection (Multiple Time Points) IV_Dosing->Blood_Collection PO_Dosing PO Dosing (Oral Gavage) PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

References

Unraveling the Structure-Activity Relationship of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) of a chemical series is paramount. This guide provides a comparative analysis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs, a scaffold that has garnered attention for its potential in developing novel therapeutics, particularly in the realm of oncology and inflammatory diseases. By dissecting the impact of structural modifications on biological activity, this document aims to furnish drug development professionals with the critical data and methodologies necessary to guide future design and optimization efforts.

Comparative Analysis of Biological Activity

The biological activity of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs has been primarily investigated in the context of their antiproliferative effects and kinase inhibition. The core scaffold serves as a versatile template where substitutions at various positions on the benzyl and pyrazole rings, as well as modifications of the 4-amino group, can significantly modulate potency and selectivity.

Antiproliferative Activity in Pancreatic Cancer Cells

Preliminary SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated their potential as anticancer agents, particularly against pancreatic cancer cell lines such as MIA PaCa-2.[1] These compounds have been shown to modulate the mTORC1 signaling pathway and induce autophagy.[1] The following table summarizes the antiproliferative activity of key analogs.

Compound IDR (Benzamide Substitution)Antiproliferative Activity (MIA PaCa-2, GI₅₀, µM)Metabolic Stability (HLM, t₁/₂, min)
1 H> 10ND
2 4-CONH₂0.52113
3 3-CONH₂0.28> 120
4 2-CONH₂1.1ND
5 3-CONHCH₃0.23> 120

Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 873–878.[1] ND: Not Determined HLM: Human Liver Microsomes

The data clearly indicates that the presence and position of an amide group on the benzoyl moiety are crucial for antiproliferative activity. A meta-substituted amide (compound 3 and 5 ) appears to be optimal for potency. Notably, these potent compounds also exhibit good metabolic stability, a desirable property for drug candidates.[1]

Receptor Interacting Protein 1 (RIP1) Kinase Inhibition

While not identical to the core structure, studies on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors offer valuable insights into the SAR of this class of compounds.[2] RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

Compound IDR¹ (pyrazole)R² (benzyl)RIP1 Kinase Kd (µM)Cell Necroptosis EC₅₀ (µM)
1a 3-NO₂2,4-di-Cl> 101.34
4b 3-amino-4-CN2,4-di-Cl0.0780.160

Data sourced from Chem. Biol. Drug Des. 2016, 87, 569–574.[2]

These findings highlight the significant impact of substituents on the pyrazole ring. The transformation from a nitro group to a 3-amino-4-cyano substitution dramatically improves the inhibitory potency against RIP1 kinase.[2] This suggests that similar modifications to the 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold could be a fruitful avenue for developing potent kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antiproliferative Assay (MIA PaCa-2 cells)[1]
  • Cell Culture: MIA PaCa-2 human pancreatic carcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 3,000 cells per well and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compounds for 72 hours.

  • Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) values are calculated from the dose-response curves using non-linear regression analysis.

RIP1 Kinase Inhibition Assay (Binding Assay)[2]
  • Assay Principle: The kinase binding assay is performed using the KINOMEscan™ platform (DiscoverX). This competition binding assay quantitatively measures the ability of a compound to bind to a kinase of interest.

  • Procedure: The test compound is incubated with the RIP1 kinase and a DNA-tagged ligand. The amount of ligand bound to the kinase is then quantified using quantitative PCR (qPCR).

  • Data Analysis: The dissociation constant (Kd) is determined from the dose-response curve, which represents the concentration of the compound required to displace 50% of the tagged ligand.

Cellular Necroptosis Assay[2]
  • Cell Line: HT-29 human colon cancer cells are used for this assay.

  • Induction of Necroptosis: Cells are pre-treated with the pan-caspase inhibitor z-VAD-fmk to block apoptosis. Necroptosis is then induced by treatment with TNF-α.

  • Compound Treatment: Cells are co-treated with various concentrations of the test compounds and TNF-α.

  • Cell Viability Measurement: After a 24-hour incubation period, cell viability is measured using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that provides 50% protection against TNF-α-induced necroptosis.

Visualizing Key Relationships and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the core chemical scaffold, a representative experimental workflow, and a relevant signaling pathway.

Caption: Core scaffold and key substitution points.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays synthesis Analog Synthesis & Purification kinase_assay Kinase Binding Assay (e.g., RIP1) synthesis->kinase_assay antiproliferative Antiproliferative Assay (e.g., MIA PaCa-2) kinase_assay->antiproliferative metabolic_stability Metabolic Stability Assay (HLM) antiproliferative->metabolic_stability necroptosis Cellular Necroptosis Assay antiproliferative->necroptosis mTORC1_Pathway cluster_upstream Upstream Signals cluster_core_pathway PI3K/AKT/mTORC1 Pathway cluster_downstream Downstream Effects growth_factors Growth Factors PI3K PI3K growth_factors->PI3K nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy compound 1-benzyl-3,5-dimethyl-1H- pyrazol-4-amine analogs compound->mTORC1 Inhibition compound->autophagy Modulation

References

Evaluating the Selectivity of Pyrazole Inhibitors Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical development and received regulatory approval.[1][2][3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common factor in diseases like cancer, making them prime therapeutic targets.[2][3][5] However, the high degree of similarity in the ATP-binding sites across the human kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity or unexpected polypharmacology.[6]

This guide provides a comparative analysis of the selectivity profiles of various pyrazole-based inhibitors against panels of kinases, supported by experimental data from published literature. It also details the standard experimental protocols used to generate this data, offering a resource for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC₅₀/Kᵢ values) of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. The data illustrates the varying degrees of selectivity that can be achieved through modifications to the pyrazole scaffold.[6]

Table 1: Profile of Pyrazole-Based Akt Kinase Inhibitors

Compound ID Target Kinase Kᵢ / IC₅₀ (nM) Reference
Afuresertib Akt1 0.08 (Kᵢ) [3][7]
Compound 1 Akt1 61 [7]

| Compound 2 | Akt1 | 1.3 |[7] |

Table 2: Profile of Pyrazole-Based Aurora Kinase Inhibitors | Compound ID | Target Kinase(s) | IC₅₀ (nM) | Off-Target Kinase Inhibition | Reference | | :--- | :--- | :--- | :--- |[7] | | Barasertib (Compound 5) | Aurora B | 0.37 | >3000-fold selective over Aurora A |[7] | | Compound 6 | Aurora A | 160 | - |[3][7] | | Compound 7 | Aurora A | 28.9 | - |[7] | | | Aurora B | 2.2 | |[7] | | Compound 8 | Aurora A | 35 | Inhibited 22 of 105 kinases >80% at 1 µM |[7] | | | Aurora B | 75 | |[7] | | "Compound A" | Aurora A / B | - | Noted broad-spectrum off-target effects |[1] |

Table 3: Profile of Pyrazole-Based Janus Kinase (JAK) Inhibitors

Compound ID JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) Tyk2 IC₅₀ (nM) Reference
Ruxolitinib ~3 ~3 ~430 - [4]
Ilginatinib 33 0.72 39 22 [4]
Compound 3f 3.4 2.2 3.5 - [8]

| "Compound 10e" | - | - | - | - |[1] |

Table 4: Profile of Pyrazole-Based Checkpoint Kinase (Chk) Inhibitors

Compound ID Target Kinase IC₅₀ (nM) Notes Reference
Prexasertib CHK1 < 1 Also inhibits CHK2 (8 nM) and RSK family (9 nM) [4]
Compound 16 Chk2 48.4 - [7]

| Compound 17 | Chk2 | 17.9 | - |[3][7] |

Table 5: Profile of Pyrazole-Based Inhibitors for Other Kinases

Compound ID Primary Target IC₅₀ (nM) Selectivity Notes Reference
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide JNK3 7 Staurosporine (non-selective) IC₅₀ for JNK3 is 50 nM [9]
Compound 3 ALK 2.9 - [3]
CPL304110 FGFR family - Selective against a 13-kinase panel [7]
Compound 1b Haspin 57 Also inhibits CLK1, DYRK1A, CDK9 [10]
Compound 1c Haspin 66 Also inhibits CLK1, DYRK1A, CDK9 [10]
Compound 2c Haspin 62 4-fold selective for Haspin over DYRK1A [10]

| "Compound 10q" | FLT3 | - | c-Kit is a significant off-target |[1] |

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent/Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1][3]

  • Compound Preparation: The pyrazole test compound is serially diluted to a range of concentrations in DMSO.[1][3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and ATP in a suitable reaction buffer.[1][9] The final ATP concentration is typically kept close to its Michaelis-Menten constant (Km) for the specific kinase.[3]

  • Inhibitor Addition: Dilutions of the test compound are added to the wells of a 96- or 384-well plate.[3][9] A positive control (known inhibitor) and a negative vehicle control (DMSO) are included.[3]

  • Incubation: The kinase reaction is initiated by adding the ATP/substrate mixture and is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1][3][9]

  • Detection: Kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ATP remaining.[1]

    • Radiometric Assay: Utilizes ³²P-labeled ATP to quantify substrate phosphorylation.[1]

    • Luminescent Assay (e.g., ADP-Glo™): A reagent is added to measure the amount of remaining ATP. The amount of ATP consumed is directly proportional to kinase activity, and the resulting luminescence is read by a plate reader.[3][9]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.[1] The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[1][9]

Cell Viability / Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of an inhibitor on cell proliferation, providing a measure of its cellular potency (GI₅₀).[2]

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole inhibitor.[3] A vehicle control (e.g., DMSO) is also included.[2] The cells are then incubated for a specified period, typically 48 to 72 hours.[2][3]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the purple formazan crystals.[2][3]

  • Data Analysis: The absorbance of each well is measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀/GI₅₀ value is determined.[2][3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms target engagement by an inhibitor within a cellular environment. It operates on the principle that a protein's thermal stability increases when it is bound to a ligand.[6]

  • Cell Treatment: Intact cells are treated with the pyrazole inhibitor or a vehicle control.[6]

  • Heating: The cell suspensions are heated across a range of temperatures.[6]

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.[6]

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[6]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK Activates (P) STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates (P) Cytokine Cytokine Cytokine->Receptor Binds STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor Pyrazole JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling cascade and the point of inhibition by pyrazole compounds.[2][6]

p38_MAPK_Pathway Stress Environmental Stress (UV, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrazole p38 Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade targeted by specific pyrazole inhibitors.[6]

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CDK46 Cyclin D CDK4/6 Mitogens->CDK46 Activates Rb_E2F Rb E2F CDK46->Rb_E2F Phosphorylates pRb p-Rb E2F E2F (free) Rb_E2F->E2F Releases CDK2 Cyclin E/A CDK2 pRb->CDK2 Promotes Activation S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CDK2->pRb Further Phosphorylates CDK2->S_Phase Initiates Inhibitor Pyrazole CDK Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK/Rb pathway for cell cycle control by pyrazole compounds.[2]

Experimental Workflows

Screening_Workflow cluster_info Objective A Step 1: Primary Screening In Vitro Kinase Assays B Step 2: Cellular Potency Cell Proliferation Assays (e.g., MTT) A->B infoA Determine direct enzymatic inhibition (IC₅₀) A->infoA C Step 3: Target Engagement Biophysical Assays (e.g., CETSA) B->C infoB Assess activity in a cellular context (GI₅₀) B->infoB D Step 4: Downstream Signaling Mechanism of Action (e.g., Western Blot) C->D infoC Confirm inhibitor binds to target protein in cells C->infoC E Lead Compound Prioritization D->E infoD Verify inhibition of signaling pathway D->infoD

Caption: A systematic workflow for the evaluation of novel pyrazole kinase inhibitors.[2]

CETSA_Workflow A 1. Cell Treatment Incubate intact cells with Inhibitor vs. Vehicle Control B 2. Thermal Challenge Heat cell suspensions across a temperature gradient A->B C 3. Lysis & Separation Lyse cells and centrifuge to separate soluble vs. aggregated proteins B->C D 4. Protein Quantification Analyze soluble fraction for target protein levels (e.g., Western Blot) C->D E 5. Data Analysis Plot protein stability vs. temperature. Target engagement confirmed by thermal shift. D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[6]

References

Cross-Reactivity Profile of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a notable absence of specific cross-reactivity studies for the compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While the pyrazole scaffold is a common feature in a wide array of pharmacologically active molecules, including anti-inflammatory agents, antipsychotics, and analgesics, detailed selectivity profiling for this particular derivative is not publicly available in the reviewed scientific literature.[1][2][3][4][5] This guide, therefore, aims to provide a comparative framework by examining the broader context of pyrazole derivatives and outlining the standard methodologies used to assess cross-reactivity, which would be applicable to the target compound.

Comparison with Structurally Related Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4] Compounds with different substitutions exhibit a wide range of activities, from anti-inflammatory and antimicrobial to anticancer and antiviral effects.[1][2][6] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and demonstrates high selectivity for cyclooxygenase-2 (COX-2) over COX-1. This selectivity is a critical aspect of its safety profile and was established through extensive cross-reactivity studies.

Without direct experimental data for this compound, a direct quantitative comparison is not possible. However, it is reasonable to hypothesize that its cross-reactivity profile would be influenced by the 3,5-dimethyl and 1-(2-methylbenzyl) substitutions. These groups will dictate the compound's steric and electronic properties, influencing its binding affinity and selectivity towards various biological targets.

Table 1: Illustrative Comparison of Biological Activities of Various Pyrazole Derivatives

Compound/Derivative ClassPrimary Biological ActivityKey Structural FeaturesKnown Selectivity/Cross-Reactivity Highlights
CelecoxibAnti-inflammatory (COX-2 inhibitor)1,5-DiarylpyrazoleHighly selective for COX-2 over COX-1
RimonabantAnti-obesity (CB1 receptor antagonist)1,5-DiarylpyrazoleSelective for cannabinoid receptor 1
SildenafilErectile dysfunction (PDE5 inhibitor)Fused pyrazolopyrimidinoneSelective for phosphodiesterase type 5
Various 3,5-diarylpyrazolesAntimicrobial, Antitumor3,5-diaryl substitutionActivity and selectivity vary widely with aryl substituents[6]
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativesAntioxidant3,5-dimethylpyrazole core with pyridin-4-amineDPPH radical scavenging activity demonstrated[7][8]

This table is for illustrative purposes and highlights the diversity of activities within the pyrazole class. Direct comparison with this compound is not implied due to lack of data.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of a compound like this compound, a standardized set of experiments would be employed. These protocols are designed to determine the compound's binding affinity or inhibitory activity against a panel of related and unrelated biological targets.

1. Kinase Profiling:

Given that many pyrazole derivatives exhibit kinase inhibitory activity, a primary step would be to screen the compound against a broad panel of kinases.

  • Methodology: In vitro kinase assays are typically performed using recombinant kinases. The ability of the test compound to inhibit the phosphorylation of a substrate is measured, often through radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™). The concentration of the compound that causes 50% inhibition (IC50) is determined for each kinase.

2. Receptor Binding Assays:

To assess off-target effects at the receptor level, competitive binding assays are conducted.

  • Methodology: Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

3. Cellular Assays:

To understand the compound's activity in a more biologically relevant context, cell-based assays are crucial.

  • Methodology: Cells expressing the target of interest are treated with the compound, and a downstream signaling event is measured. For example, to assess the inhibition of a specific signaling pathway, the phosphorylation of a downstream protein could be quantified using techniques like Western blotting or ELISA.

Below is a generalized workflow for a cross-reactivity study.

CrossReactivityWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Phase 4: Data Analysis A Test Compound (3,5-Dimethyl-1-(2-methylbenzyl) -1H-pyrazol-4-amine) B Broad Kinase Panel (e.g., 400+ kinases) A->B Initial broad screen C Primary Target Assay A->C Confirm on-target activity D IC50 Determination for Hits B->D Identify off-target hits C->D E Selectivity Profiling (Related Targets) D->E Compare potencies F Cell-Based Target Engagement Assays D->F H Cross-Reactivity Profile Generation E->H G Off-Target Pathway Analysis F->G G->H

Caption: A generalized experimental workflow for determining the cross-reactivity profile of a test compound.

Conclusion

While specific cross-reactivity data for this compound is currently unavailable in the public domain, the established importance of the pyrazole scaffold in medicinal chemistry underscores the necessity of such studies. The diverse biological activities of pyrazole derivatives highlight the significant impact of substituent patterns on target selectivity. A thorough investigation using standard kinase and receptor profiling assays, as outlined above, would be required to elucidate the specific cross-reactivity profile of this compound and determine its potential for therapeutic development. Researchers interested in this molecule are encouraged to perform such studies to contribute to the public knowledge base.

References

Unlocking the Anticancer Potential of Pyrazole Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various pyrazole analogs across different cancer models. Supported by experimental data, this document provides insights into their therapeutic potential and mechanisms of action.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. These synthetic heterocyclic compounds have been extensively investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting various key proteins involved in cancer progression. This guide summarizes the in vitro efficacy of several promising pyrazole analogs against a panel of human cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Comparative Efficacy of Pyrazole Analogs in Cancer Cell Lines

The anticancer activity of pyrazole derivatives has been evaluated against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are commonly used metrics to quantify their potency. The following tables summarize the efficacy of selected pyrazole analogs, providing a comparative overview of their activity in different cancer models.

Analog/Compound Cancer Model Cell Line IC50 / GI50 (µM) Reference Drug IC50 / GI50 (µM) Citation
Compound 10 Lung CancerA5492.2--
4-bromophenyl substituted pyrazole Lung CancerA5498.0--
Cervical CancerHeLa9.8--
Breast CancerMCF-75.8--
Compound [3a] LeukemiaK5620.021ABT-751>0.021
Lung CancerA5490.69ABT-751>0.69
Compound 5b LeukemiaK5620.021ABT-751-
Lung CancerA5490.69ABT-751-
Breast CancerMCF-71.7--
Compound 4a LeukemiaK5620.26ABT-751-
Lung CancerA5490.19ABT-751-
Compound 22 Breast CancerMCF-72.82 - 6.28Etoposide-
Lung CancerA5492.82 - 6.28Etoposide-
Cervical CancerHeLa2.82 - 6.28Etoposide-
Prostate CancerPC32.82 - 6.28Etoposide-
Compound 23 Breast CancerMCF-72.82 - 6.28Etoposide-
Lung CancerA5492.82 - 6.28Etoposide-
Cervical CancerHeLa2.82 - 6.28Etoposide-
Prostate CancerPC32.82 - 6.28Etoposide-
Compound 25 Colon CancerHT293.17 - 6.77Axitinib-
Prostate CancerPC33.17 - 6.77Axitinib-
Lung CancerA5493.17 - 6.77Axitinib-
GlioblastomaU87MG3.17 - 6.77Axitinib-
Compound 26 Breast CancerMCF-70.96Etoposide-
Lung CancerA5491.40Etoposide-
Prostate CancerDU1452.16Etoposide-
Compounds 33 & 34 Colon CancerHCT116< 23.7Doxorubicin24.7 - 64.8
Breast CancerMCF-7< 23.7Doxorubicin24.7 - 64.8
Liver CancerHepG2< 23.7Doxorubicin24.7 - 64.8
Lung CancerA549< 23.7Doxorubicin24.7 - 64.8
Compound 55 Breast CancerMCF-76.53Doxorubicin45.0
Lung CancerA54926.40Doxorubicin48.8
Colon CancerHCT11659.84Doxorubicin65.1
Pyrazole benzamide and pyrazole dihydro triazinone derivatives Colon CancerHCT-1167.74 - 82.49 (µg/mL)Doxorubicin5.23 (µg/mL)
Breast CancerMCF-74.98 - 92.62 (µg/mL)Doxorubicin4.17 (µg/mL)

Key Signaling Pathways Targeted by Pyrazole Analogs

Pyrazole derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. Notably, they have been shown to inhibit several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Additionally, some analogs interfere with tubulin polymerization, a critical process for cell division.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling cluster_CDK2 CDK2/Cell Cycle Regulation cluster_Tubulin Tubulin Polymerization EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation1 Proliferation, Survival ERK->Proliferation1 Pyrazole1 Pyrazole Analogs Pyrazole1->EGFR Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg2 PLCγ VEGFR2->PLCg2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Endothelial Cell Survival Akt->Angiogenesis Pyrazole2 Pyrazole Analogs Pyrazole2->VEGFR2 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Pyrazole3 Pyrazole Analogs Pyrazole3->CDK2 Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Pyrazole4 Pyrazole Analogs Pyrazole4->Tubulin Inhibition

Caption: Key signaling pathways targeted by anticancer pyrazole analogs.

Experimental Protocols

The evaluation of the anticancer efficacy of pyrazole analogs involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Pyrazole Analogs A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add DMSO to dissolve formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole analog at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow A Treat cells with Pyrazole Analog B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Caption: Workflow for the Annexin V apoptosis assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole analog for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with Pyrazole Analog B Harvest and fix cells in Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze DNA content by Flow Cytometry C->D E Determine Cell Cycle Distribution D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide), and ATP in an appropriate assay buffer.

  • Compound Incubation: Incubate the kinase with various concentrations of the pyrazole analog.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Kinase_Assay_Workflow A Incubate Kinase with Pyrazole Analog B Initiate reaction with ATP and Substrate A->B C Stop reaction and detect Phosphorylation B->C D Calculate % Inhibition and IC50 C->D

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The presented data highlights the significant potential of pyrazole analogs as a versatile class of anticancer agents. Their efficacy across a wide range of cancer models, including lung, breast, colon, and leukemia, is well-documented. The ability of these compounds to target multiple critical signaling pathways, such as those regulated by EGFR, VEGFR-2, and CDKs, as well as fundamental cellular processes like mitosis, underscores their therapeutic promise. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and develop novel pyrazole-based cancer therapies. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising preclinical findings into clinical applications.

A Researcher's Guide to Assessing Off-Target Effects of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-psychotic effects. However, the promiscuity of the pyrazole nucleus also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and therapeutic failure. This guide provides a comparative framework for assessing the off-target effects of novel pyrazole-based compounds, such as the conceptual molecule 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, for which specific public data is not available. We will explore common experimental workflows, detailed protocols for key assays, and data interpretation to aid researchers in building a comprehensive selectivity profile for their compounds of interest.

The Importance of Off-Target Profiling for Pyrazole Derivatives

Pyrazole-containing drugs target a diverse array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3] This diversity underscores the necessity of thorough off-target screening. For instance, while a pyrazole derivative might be designed as a highly selective kinase inhibitor, its structural motifs could facilitate unintended binding to a GPCR or another enzyme, leading to complex polypharmacology. Early and comprehensive off-target profiling is therefore critical for de-risking drug candidates and understanding their full biological impact.

General Workflow for Off-Target Effect Assessment

A systematic approach to evaluating off-target effects combines computational prediction with experimental validation. This multi-pronged strategy allows for a broad initial assessment followed by focused, empirical confirmation of potential interactions.

Off-Target Assessment Workflow cluster_0 Phase 1: In Silico & Preliminary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular & Phenotypic Confirmation A Novel Pyrazole Compound (e.g., this compound) B In Silico Off-Target Prediction (Target prediction algorithms, chemical similarity searches) A->B Computational Analysis C Broad Panel Screening (e.g., Kinome scan, GPCR panel) B->C Guide Panel Selection D Identify Potential Off-Targets ('Hits') C->D Experimental Data E Dose-Response Assays (Determine IC50/Ki for hits) D->E Quantitative Analysis F Prioritize Hits for Further Study (Based on potency and biological relevance) E->F Data-driven Decision G Cell-Based Target Engagement Assays F->G Validate in Cellular Context H Phenotypic Screening (e.g., Cell Painting, high-content imaging) G->H Assess Functional Outcomes I Comprehensive Selectivity Profile H->I Integrate All Data

Caption: A general workflow for assessing the off-target effects of a novel compound.

Key Experimental Protocols for Off-Target Profiling

A combination of biochemical and cell-based assays is essential for a thorough off-target assessment. Below are detailed protocols for three fundamental experimental approaches.

In Vitro Kinase Inhibition Assay (Kinome Scan)

This assay is crucial for identifying unintended interactions with protein kinases, a common off-target class for many small molecules.[4][5]

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology: Luminescence-Based ADP Detection [6]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add the diluted test compound or a DMSO control to the appropriate wells. A non-selective kinase inhibitor like Staurosporine should be used as a positive control.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescent signal via a luciferase reaction. Incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.

Radioligand Receptor Binding Assay

This technique is the gold standard for identifying and quantifying the affinity of a compound for a specific receptor, a common target for pyrazole-based drugs.[7][8][9][10]

Objective: To determine if a test compound binds to a panel of GPCRs, ion channels, or transporters and to quantify its binding affinity (Ki).

Methodology: Competitive Binding Assay [7]

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest. The protein concentration of the homogenate should be determined.

  • Assay Setup: In a 96-well filter plate, add the membrane preparation, a known radioligand for the target receptor at a fixed concentration, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Cell-Based Phenotypic Screening (Cell Painting)

This high-content imaging approach provides an unbiased view of a compound's effects on cellular morphology, revealing potential off-target activities that may not be identified in biochemical assays.[11][12][13]

Objective: To identify the phenotypic fingerprint of a compound by observing its effects on multiple cellular compartments.

Methodology: Multiplexed Fluorescent Staining [12]

  • Cell Plating and Treatment: Plate cells in a multi-well imaging plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Staining:

    • Fix and permeabilize the cells.

    • Apply a cocktail of fluorescent dyes that simultaneously label different cellular organelles and compartments (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoskeleton, etc.).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images of the stained cells in multiple fluorescent channels.

  • Image Analysis and Feature Extraction: Employ image analysis software to segment the cells and extract a large number of quantitative features related to the morphology, intensity, and texture of each cellular compartment.

  • Data Analysis:

    • Use computational methods (e.g., principal component analysis, clustering algorithms) to analyze the multi-dimensional feature data.

    • Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. Similar profiles suggest a similar mechanism or off-target effect.

Comparative Data Presentation

The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of a compound's selectivity.

Table 1: Kinase Selectivity Profile of a Hypothetical Pyrazole Compound
Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Staurosporine (Control)
Primary Target (e.g., Kinase A) 15 5
Kinase B25010
Kinase C>10,00020
Off-Target Hit (e.g., Kinase D) 8 2
Kinase E75015

This table illustrates how to compare the potency of a test compound against its intended target versus potential off-targets. A low IC50 value for an unintended kinase indicates a potential off-target liability.

Table 2: GPCR Off-Target Binding Profile of a Hypothetical Pyrazole Compound
Receptor TargetKi (nM) of Compound Y
Primary Target (e.g., GPCR A) 25
GPCR B5,000
Off-Target Hit (e.g., GPCR C) 150
GPCR D>10,000

This table presents the binding affinities (Ki) of a test compound for various GPCRs. A low Ki value for an unintended receptor suggests a potential off-target interaction.

Visualizing Signaling Pathways and Experimental Logic

Understanding the context of potential off-target interactions is crucial. The following diagram illustrates a simplified signaling pathway that could be modulated by a pyrazole-based kinase inhibitor.

Kinase Signaling Pathway cluster_pathway Cellular Signaling Cascade cluster_off_target Potential Off-Target Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Primary Target) RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation OffTargetKinase Off-Target Kinase Z OffTargetSubstrate Substrate Y OffTargetKinase->OffTargetSubstrate CellularEffect Adverse Effect OffTargetSubstrate->CellularEffect Compound Pyrazole Kinase Inhibitor Compound->MEK Inhibits (On-Target) Compound->OffTargetKinase Inhibits (Off-Target)

Caption: On-target vs. off-target effects of a hypothetical pyrazole kinase inhibitor.

Conclusion

For any novel pyrazole-based compound, a thorough assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety profile. By employing a systematic workflow that integrates in silico predictions with robust experimental validation through kinase profiling, receptor binding assays, and phenotypic screening, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying promising lead candidates, mitigating potential adverse effects, and ultimately, developing safer and more effective medicines.

References

Safety Operating Guide

Safe Disposal of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are a general guide based on the chemical's structure and information available for related compounds. A specific Safety Data Sheet (SDS) for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.

This document provides essential safety and logistical information for the proper disposal of this compound. Due to its complex organic structure containing both a pyrazole ring and an amine group, it requires careful handling and disposal to mitigate potential environmental and health risks.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Hazard Profile and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to handle this compound with care. While the specific hazards are not fully documented, related pyrazole and amine compounds exhibit a range of toxicities, including skin and eye irritation.[3][4][5] Therefore, treating this chemical as potentially hazardous is a prudent safety measure.[6]

Table 1: Inferred Hazard Profile and Required PPE

Hazard Classification (Assumed)GHS Code (Typical for Class)Required Personal Protective Equipment (PPE)
Acute Oral ToxicityH302 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][7]
Skin IrritationH315 (Causes skin irritation)Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[3][4][8]
Serious Eye IrritationH319 (Causes serious eye irritation)Chemical safety goggles or a face shield.[3][4][8]
Respiratory IrritationH335 (May cause respiratory irritation)Use only in a well-ventilated area or a chemical fume hood.[3][4]
Aquatic ToxicityH412 (Harmful to aquatic life)Avoid release to the environment; do not dispose of down the drain.[5][6][9]
II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6][10] Attempting to neutralize the chemical in the lab is not advised without established protocols.[3]

Step 1: Waste Segregation

Proper segregation is the most critical first step to prevent unintended chemical reactions and ensure compliant disposal.[6]

  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, leak-proof, and chemically compatible container designated for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2][6]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and spill cleanup debris, must be placed in the designated solid hazardous waste container.[2][10]

Step 2: Container Selection and Labeling

The integrity and clear labeling of waste containers are essential for safe storage and transport.

  • Container Requirements: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1] Do not overfill the container.[1]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"[1][3]

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations[1]

    • The date when waste was first added to the container (accumulation start date)[1]

    • The name of the principal investigator and laboratory location[1]

Step 3: Waste Storage

Proper storage of the sealed waste container is necessary until pickup.

  • Store the container in a designated hazardous waste accumulation area within the laboratory.[1][10]

  • This area should be well-ventilated, secure, and away from general lab traffic.[2][3]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.[1][7][11]

Step 4: Professional Disposal

The final disposal must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][6]

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a detailed inventory of the waste.[1][10]

  • The ultimate disposal method for such compounds is often high-temperature incineration by a licensed facility.[10]

III. Spill Management Protocol

In the event of a spill, immediate action is required to mitigate exposure and contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3]

  • Decontaminate: Clean the spill area according to your institution's established safety protocols. The first rinseate should be collected and disposed of as hazardous waste.[1]

  • Dispose: The collected spill debris must be treated and disposed of as hazardous waste, following the steps outlined above.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the disposal process and the rationale for treating the compound as hazardous.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Contaminated Contaminated Materials Segregate->Contaminated Container Select Compatible Container Contaminated->Container Label Label Container Correctly ('Hazardous Waste', Name, Date) Container->Label Store Store in Designated Secondary Containment Area Label->Store Request Request Pickup via EHS Store->Request Pickup Professional Waste Hauler Collects Waste Request->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Disposal workflow for this compound.

HazardRationale cluster_components Structural Components & Inferred Risks Compound This compound Pyrazole Pyrazole Moiety - Biological Activity - Potential Irritant Compound->Pyrazole Amine Amine Group - Potential Toxicity - Aquatic Harm Compound->Amine Aromatic Aromatic Rings - Environmental Persistence Compound->Aromatic Conclusion Conclusion: Treat as Hazardous Waste Pyrazole->Conclusion Amine->Conclusion Aromatic->Conclusion

Caption: Rationale for treating the compound as hazardous based on its structure.

References

Essential Safety and Operational Guide for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS 514801-09-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the anticipated hazards of structurally similar pyrazole-amine compounds and general best practices for handling chemical amines in a laboratory setting.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z.87.1 standards. Required for all handling operations.[1]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing or aerosol generation.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[1][4]
Laboratory CoatA long-sleeved lab coat must be worn and fully buttoned.[1][4]
Closed-Toe ShoesRequired for all laboratory work; must cover the entire foot.[1][5]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[4][6]
RespiratorMay be necessary for cleaning up large spills or in poorly ventilated areas. Use requires a formal respiratory protection program, including fit testing and training.[1][5][7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

Storage:

  • Upon receipt, store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Store large containers on low shelves to prevent accidental dropping.[6][10]

Preparation and Use:

  • Pre-Experiment Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[6]

  • Work Area Setup: Conduct all work within a chemical fume hood.[1] Keep the work area clean and free of clutter.[11]

  • Weighing and Solution Preparation:

    • Handle the solid compound carefully to avoid generating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[11]

    • Clean and decontaminate all equipment and work surfaces after use.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Table 2: Emergency Response Plan

IncidentProcedure
Spill Minor Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the contaminated material into a sealed container for hazardous waste disposal.[1][4] Major Spill: Evacuate the laboratory and notify the appropriate safety personnel.
Exposure Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][7] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. As in any fire, wear self-contained breathing apparatus.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[12]

Waste Segregation and Collection:

  • Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weigh boats, gloves, absorbent pads) should be placed in a clearly labeled, sealed container for hazardous solid waste.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container labeled as hazardous liquid waste.[4][12] Do not mix with other waste streams unless compatibility is known.[13]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[13][14]

Disposal Procedure:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's guidelines for arranging the pickup and disposal of hazardous chemical waste by a licensed disposal company.[13][14]

  • Under no circumstances should this chemical or its solutions be disposed of down the drain.[12][14]

Visual Guides

Handling_Workflow Figure 1: Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Then handle_weigh Weigh Solid Compound prep_hood->handle_weigh Proceed to handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon After Use cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Step-by-step workflow for handling the compound.

Disposal_Logic Figure 2: Waste Disposal Decision Tree start Generated Waste is_contaminated Is material contaminated with the compound? start->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No

Caption: Decision guide for proper waste segregation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.